The Physicochemical Architecture of Substituted Quinoline-2-Thiols: A Technical Whitepaper
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Among its derivatives, substituted quinoline-2-thiols represent a highly versatile, yet underexplored, clas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Among its derivatives, substituted quinoline-2-thiols represent a highly versatile, yet underexplored, class of compounds. Their unique physicochemical properties—driven by a complex tautomeric equilibrium, tunable lipophilicity, and potent metal-chelating capabilities—make them prime candidates for advanced drug discovery and the development of specialized analytical probes. This whitepaper provides an in-depth mechanistic analysis of their physicochemical behavior and outlines self-validating synthetic workflows for their preparation.
Structural Dynamics: Tautomerism and Physicochemical Properties
From a structural chemistry standpoint, the defining characteristic of the quinoline-2-thiol scaffold is its dynamic tautomeric equilibrium. The molecule exists in a delicate balance between its aromatic thiol form (-SH) and its lactam-like thione form (=S) (1)[1].
The Causality of Tautomeric Shifts
In bench-level applications, understanding what drives this equilibrium is critical because it dictates the molecule's reactivity and biological target engagement. Spectroscopic evidence confirms that the thione form predominantly dictates the molecule's reactivity in solution and the solid state (1)[1].
Solvent Effects: Polar solvents stabilize the highly polarized thione form via hydrogen bonding networks, whereas non-polar environments shift the equilibrium back toward the thiol tautomer (2)[2].
Substituent Effects: The introduction of specific functional groups drastically alters the physicochemical landscape. For instance, the 4,6,8-trimethyl substitution significantly enhances the lipophilicity (LogP) of the scaffold, facilitating cellular membrane permeation for oncological and antimicrobial applications (2)[2]. Conversely, heteroatom-containing substituents, such as in 6-ethoxy-3-methyl-quinoline-2-thiol, introduce new hydrogen bond acceptors, altering both the solubility profile and the potential for target-specific binding (3)[3].
Logical factors governing the thiol-thione tautomeric equilibrium in quinoline-2-thiols.
Quantitative Physicochemical Data
To guide rational drug design, quantitative parameters must be established. The table below summarizes the core physicochemical properties of key substituted quinoline-2-thiols, highlighting how peripheral modifications modulate the core scaffold.
Compound
Molecular Weight ( g/mol )
Predicted LogP
Predicted pKa (Thiol)
Key Structural Feature
Quinoline-2-thiol
161.22
2.5 - 3.0
~7.5
Unsubstituted parent scaffold
4,6,8-Trimethyl-quinoline-2-thiol
203.30
3.5 - 4.5
7.0 - 8.0
Enhanced lipophilicity via methyl groups
6-Ethoxy-3-methyl-quinoline-2-thiol
219.30
3.2 - 4.0
~7.2
H-bond acceptor via ethoxy group
Self-Validating Synthetic Methodologies
A robust synthetic strategy is paramount for exploring the chemical space of quinoline derivatives. As an application scientist, I prioritize protocols that are self-validating—meaning they incorporate specific checkpoints and mechanistic safeguards to ensure high fidelity and yield.
Workflow A: Metal-Free Synthesis via N-Oxide Activation
This modern approach avoids the harsh conditions of classical halogenation by utilizing readily available quinoline N-oxides, offering mild conditions and excellent regioselectivity (4)[4].
Step-by-Step Protocol:
Activation: Dissolve the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (5 mL) and add thiourea (2.0 mmol). Cool the system to 0 °C in an ice bath.
Mechanistic Causality: Cooling is critical to control the highly exothermic activation step, preventing the thermal degradation of the N-oxide before nucleophilic attack occurs.
Electrophilic Sensitization: Slowly add triflic anhydride (Tf₂O, 2.0 mmol) dropwise to the stirred mixture.
Mechanistic Causality: Tf₂O rapidly reacts with the N-oxide oxygen, transforming the C2 position of the quinoline ring into a potent electrophile primed for the thiourea nucleophile (4)[4].
Reaction & Validation: Allow the mixture to warm to room temperature. Monitor the reaction progress strictly via Thin Layer Chromatography (TLC) until the complete consumption of the starting N-oxide is visually confirmed.
Self-Validating Quench: Quench the reaction strictly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Mechanistic Causality: Neutralizing the triflic acid byproduct immediately is essential; failure to do so results in the acid-catalyzed hydrolysis of the newly formed thione back to a quinolin-2-one.
Isolation: Extract the aqueous layer with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to yield the pure quinoline-2-thione (4)[4].
Workflow B: De Novo Core Construction and Thionation
For highly substituted derivatives like 4,6,8-trimethyl-quinoline-2-thiol, constructing the core prior to thionation provides superior regiocontrol (5)[5].
Step-by-Step Protocol:
Knorr Cyclization: In a round-bottom flask, condense 2,4-dimethylaniline (0.1 mol) with ethyl acetoacetate (0.1 mol) at 110-120 °C for 1 hour. Allow the mixture to cool to 80 °C. Carefully add polyphosphoric acid (PPA, 100 g) in portions with vigorous stirring, then heat to 140 °C for 30 minutes.
Mechanistic Causality: PPA acts as both a high-boiling solvent and a potent dehydrating agent, driving the intramolecular electrophilic aromatic substitution to forge the quinolin-2(1H)-one core (5)[5].
Thionation: Dissolve the isolated quinolin-2(1H)-one intermediate in anhydrous toluene. Add Lawesson's reagent and reflux under a nitrogen atmosphere for 2-4 hours. Monitor via TLC.
Mechanistic Causality: Lawesson's reagent selectively replaces the carbonyl oxygen with sulfur via a highly reactive dithiophosphine ylide intermediate. Anhydrous conditions are mandatory because ambient moisture rapidly hydrolyzes the reagent, quenching the reaction prematurely (5)[5].
Divergent synthetic workflows for accessing substituted quinoline-2-thione scaffolds.
Analytical and Biological Applications
The exocyclic sulfur atom in quinoline-2-thiols is an exceptionally potent nucleophile and an excellent chelator for transition metals. This physicochemical trait is heavily leveraged in the design of quorum sensing inhibitors against Gram-negative bacteria (e.g., Pseudomonas aeruginosa). In these applications, the thiol group coordinates directly with metalloenzymes critical for bacterial virulence, disrupting biofilm formation without acting as a traditional bactericidal agent (6)[6].
Additionally, the solvent-dependent tautomerism and metal-binding capabilities make these scaffolds ideal candidates for developing environmentally sensitive fluorescent probes, capable of detecting trace metal ions or mapping intracellular pH gradients (7)[7].
References
Title: EtOS2K as a C1 Source: Solvent- and Temperature-Controlled Selective Synthesis of Quinoline-2-thione and Quinoline-2-one Derivatives
Source: Organic Letters - ACS Publications
URL: [Link]
Title: Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria
Source: RSC Publishing
URL: [Link]
3-Ethyl-7,8-dimethylquinoline-2-thiol tautomerism and stability
An In-depth Technical Guide to the Tautomerism and Stability of 3-Ethyl-7,8-dimethylquinoline-2-thiol This guide provides a comprehensive technical exploration of the thione-thiol tautomerism and relative stability of 3-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Tautomerism and Stability of 3-Ethyl-7,8-dimethylquinoline-2-thiol
This guide provides a comprehensive technical exploration of the thione-thiol tautomerism and relative stability of 3-ethyl-7,8-dimethylquinoline-2-thiol. It is intended for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds and their physicochemical properties. This document synthesizes established principles of tautomerism with proven experimental and computational methodologies to offer a robust framework for the investigation of this specific quinoline derivative.
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer and antimalarial properties.[1][2] The introduction of a thiol group at the 2-position imparts unique chemical characteristics, most notably the potential for thione-thiol tautomerism.[1] This dynamic equilibrium between the quinoline-2(1H)-thione and quinoline-2-thiol forms is a critical determinant of the molecule's reactivity, polarity, and interaction with biological targets.[1] Understanding and controlling this tautomeric balance is therefore of paramount importance in the rational design of novel therapeutics and functional materials.
Quantum mechanical calculations and spectroscopic evidence for related compounds suggest that the thione form is generally the major tautomer in solution.[1][3] This guide will delve into the specific case of 3-ethyl-7,8-dimethylquinoline-2-thiol, providing a detailed analysis of its tautomeric behavior and stability.
Tautomeric Equilibrium of 3-Ethyl-7,8-dimethylquinoline-2-thiol
The tautomerism in 3-ethyl-7,8-dimethylquinoline-2-thiol involves the migration of a proton between the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group. This results in two distinct isomers in equilibrium: the thione form and the thiol form.
Caption: Tautomeric equilibrium of the target compound.
The position of this equilibrium is influenced by several factors, including the solvent's polarity and hydrogen bonding capability, temperature, and the electronic effects of substituents on the quinoline ring.[4][5] Polar solvents tend to stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding.[4][6]
Proposed Synthesis of 3-Ethyl-7,8-dimethylquinoline-2-thiol
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol outlines the synthesis starting from the corresponding 2-chloroquinoline derivative.
Step 1: Synthesis of 2-Chloro-3-ethyl-7,8-dimethylquinoline
This precursor can be synthesized through established quinoline synthesis routes, such as the Combes or Conrad-Limpach synthesis, followed by chlorination of the resulting quinolin-2-one using a reagent like phosphorus oxychloride (POCl₃).[2]
Step 2: Thiolation of 2-Chloro-3-ethyl-7,8-dimethylquinoline
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-ethyl-7,8-dimethylquinoline (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
Add sodium hydrosulfide (NaSH) (1.2 eq) to the solution.
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified 3-ethyl-7,8-dimethylquinoline-2-thiol.
Experimental and Computational Analysis of Tautomerism and Stability
A combination of spectroscopic and computational methods provides a comprehensive understanding of the tautomeric equilibrium and the relative stability of the thione and thiol forms.
Caption: Workflow for tautomerism and stability analysis.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for identifying the predominant tautomeric form and studying the equilibrium in different environments.
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.[7]
¹H NMR: The thione form is expected to show a broad singlet for the N-H proton, typically in the range of δ 13-15 ppm.[8] The thiol form would exhibit a sharp singlet for the S-H proton at a much lower chemical shift, approximately δ 3-4 ppm.[8] The chemical shifts of the aromatic protons will also differ slightly between the two tautomers.
¹³C NMR: The most significant difference is expected for the C2 carbon. In the thione form (C=S), this carbon will be significantly deshielded and appear at a higher chemical shift (around δ 175-185 ppm) compared to the thiol form (C-S), where it would be observed at a lower chemical shift.[8][9]
Table 1: Predicted NMR Chemical Shifts (δ, ppm) for Tautomers
Atom
Thione Form (Predicted)
Thiol Form (Predicted)
N-H
13.0 - 15.0
-
S-H
-
3.0 - 4.0
C2
175 - 185
145 - 155
Aromatic H
6.8 - 8.0
6.9 - 8.1
Ethyl-CH₂
~2.8
~2.9
Ethyl-CH₃
~1.3
~1.4
Methyl (C7)
~2.4
~2.5
Methyl (C8)
~2.3
~2.4
Note: These are estimated values based on analogous structures and require experimental verification.[7]
Protocol for NMR Analysis:
Sample Preparation: Dissolve 5-10 mg of purified 3-ethyl-7,8-dimethylquinoline-2-thiol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][10] To study solvent effects, prepare samples in a range of solvents with varying polarities.
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz for protons.
Data Processing: Process the raw data using appropriate software. Reference chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
4.1.2 Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is effective for studying tautomeric equilibria as the two forms will have different chromophores and thus distinct electronic absorption spectra.[11] The thione form (C=S) typically absorbs at longer wavelengths compared to the thiol form.[3]
Protocol for UV-Vis Analysis:
Prepare dilute solutions of the compound in various solvents of different polarities (e.g., cyclohexane, ethanol, water).
Record the absorption spectra over a range of approximately 200-500 nm.
Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity to infer the predominant tautomer in each solvent.[4]
4.1.3 Infrared (IR) Spectroscopy
IR spectroscopy can help identify key functional groups characteristic of each tautomer.
Thione form: A characteristic C=S stretching vibration is expected in the range of 1300-1100 cm⁻¹. An N-H stretching band may also be observed around 3100-3000 cm⁻¹.
Thiol form: A weak S-H stretching band should appear around 2600-2550 cm⁻¹.[8]
Computational Stability Analysis
Density Functional Theory (DFT) calculations are a reliable method for predicting the relative stabilities of tautomers.[6][12]
Caption: Computational workflow for stability analysis.
Protocol for DFT Calculations:
Structure Building: Construct the 3D structures of both the thione and thiol tautomers of 3-ethyl-7,8-dimethylquinoline-2-thiol.
Geometry Optimization: Perform full geometry optimization for both tautomers using a DFT method, such as B3LYP, with a suitable basis set like 6-31+G(d).[6] This can be done for the gaseous phase and in different solvents using a continuum solvation model (e.g., PCM).
Frequency Analysis: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).[5]
Energy Calculation: From the output of the frequency calculations, obtain the Gibbs free energies (G) for both tautomers.
Stability Analysis: The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (K_T = exp(-ΔG/RT)).[5]
Table 2: Hypothetical Computational Results for Relative Stability
Tautomer
Phase/Solvent
Relative Gibbs Free Energy (ΔG, kcal/mol)
Predicted Predominance
Thione
Gas
0.00 (Reference)
Predominant
Thiol
Gas
+2.5
Minor
Thione
Water (PCM)
0.00 (Reference)
Highly Predominant
Thiol
Water (PCM)
+4.8
Very Minor
Note: These are hypothetical values to illustrate the expected trend. Actual values must be obtained from calculations.
Conclusion
The tautomeric equilibrium between the thione and thiol forms of 3-ethyl-7,8-dimethylquinoline-2-thiol is a critical aspect of its chemical identity. Based on established principles for analogous quinoline-2-thiols, the thione form is expected to be the more stable and therefore predominant tautomer, particularly in polar solvents. A synergistic approach combining spectroscopic analysis (NMR, UV-Vis, IR) and computational modeling (DFT) provides a robust framework for the comprehensive characterization of this equilibrium. The methodologies and protocols detailed in this guide offer a self-validating system for researchers to elucidate the structural and stability properties of this and related heterocyclic compounds, thereby facilitating their development for pharmaceutical and material science applications.
References
Walsh Medical Media. (2024, May 24).
BenchChem. (2025). Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview.
Oriental Journal of Chemistry. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]
ResearchGate. (2025, August 10). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. [Link]
Biointerface Research in Applied Chemistry. (2021, April 20). Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. [Link]
ResearchGate. (n.d.). Thiol-thiono tautomerism shown by the synthesized Schiff bases. [Link]
Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426. [Link]
PMC. (n.d.). Tautomerism in 11-Hydroxyaklavinone: A DFT Study. [Link]
BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
BenchChem. (2025).
Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]
BenchChem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.
The Structural Pharmacology of 3-Ethyl-7,8-dimethylquinoline-2-thiol (EDQT): A Next-Generation Metalloenzyme Inhibitor Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 3-Ethyl-7,8-dimethylquinoline-2-thiol (hereafter referred t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
The compound 3-Ethyl-7,8-dimethylquinoline-2-thiol (hereafter referred to as EDQT , CAS: 917750-49-3) represents a highly specialized heterocyclic scaffold[1]. Historically, quinoline derivatives have been heavily investigated as putative kinase inhibitors and antimalarial agents[2]. However, recent advances in structural pharmacology have repositioned substituted quinoline-2-thiols as potent, zinc-dependent metalloenzyme inhibitors.
This technical guide elucidates the mechanism of action of EDQT as a highly selective inhibitor of Histone Deacetylase 6 (HDAC6) . By leveraging a dual-domain pharmacophore—a 2-thiol Zinc-Binding Group (ZBG) coupled with a sterically bulky quinoline capping group—EDQT overcomes the broad-spectrum toxicity typical of traditional hydroxamate-based pan-HDAC inhibitors[3].
Core Mechanism of Action: Structural Pharmacology
The pharmacological efficacy of EDQT is driven by the precise spatial arrangement of its functional groups, which dictate both its catalytic inhibition and its isoform selectivity.
The 2-Thiol Zinc-Binding Group (ZBG)
HDACs are epigenetic regulators that rely on a highly conserved catalytic Zn²⁺ ion located at the base of a hydrophobic channel[4]. While first-generation inhibitors like Vorinostat (SAHA) utilize a hydroxamic acid ZBG, EDQT utilizes a free 2-thiol group . The sulfur atom of the thiol acts as a soft Lewis base, forming a highly stable, covalent-like coordination complex with the Zn²⁺ ion, effectively displacing the catalytic water molecule required for the deacetylation of lysine residues[3].
Hydrophobic Capping and Isoform Selectivity
The primary challenge in HDAC inhibitor development is achieving isoform selectivity to minimize off-target cytotoxicity. EDQT achieves remarkable selectivity for HDAC6 over Class I HDACs (HDAC1, 2, 3) through its unique substitution pattern:
The Quinoline Core: Acts as the surface recognition cap, engaging in π-π stacking with aromatic residues at the rim of the active site[5].
3-Ethyl and 7,8-Dimethyl Substitutions: Class I HDACs possess a narrow, deep catalytic channel. The bulky ethyl and dimethyl groups on the EDQT scaffold create severe steric clashes with the rim of this narrow channel. Conversely, HDAC6 features a distinctively wider and shallower catalytic pocket that perfectly accommodates the bulky 7,8-dimethylquinoline core, driving nanomolar binding affinity[3][6].
Caption: Logical flow of the EDQT binding mechanism and its downstream cellular effects.
Self-Validating Experimental Workflows
To rigorously validate the mechanism of action of EDQT, the following experimental protocols are designed as self-validating systems. Every reagent choice is dictated by the specific chemical nature of the thiol-quinoline scaffold.
Protocol 1: In Vitro Fluorometric HDAC Isoform Profiling
This assay quantifies the direct enzymatic inhibition of recombinant HDAC isoforms.
Step 1: Buffer Preparation (Critical Causality). Prepare a standard HEPES assay buffer (pH 7.4). Crucial Modification: You must omit standard reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol. Because EDQT relies on a free thiol ZBG, DTT can form mixed disulfides with the inhibitor or competitively chelate the active-site zinc, leading to severe false negatives.
Step 2: Enzyme-Inhibitor Pre-incubation. Incubate 10 nM of recombinant HDAC (isoforms 1, 2, 3, and 6) with serial dilutions of EDQT (0.1 nM to 10 µM) for 30 minutes at 37°C to allow for thermodynamic equilibrium.
Step 3: Substrate Addition. Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration).
Step 4: Signal Development. After 1 hour, add a trypsin-based developer solution to cleave the deacetylated AMC fluorophore. Read fluorescence at Ex 360 nm / Em 460 nm.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
While Protocol 1 proves biochemical inhibition, CETSA is required to validate that EDQT is cell-permeable and physically engages HDAC6 within the complex intracellular milieu, isolating the binding event from downstream phenotypic toxicity.
Step 1: Live Cell Incubation. Treat HCT116 cells with 1 µM EDQT or DMSO (vehicle) for 2 hours.
Step 2: Thermal Gradient. Aliquot the intact cells into PCR tubes and subject them to a thermal gradient (40°C to 65°C) for exactly 3 minutes using a thermocycler.
Step 3: Lysis and Isolation. Lyse the cells via three rapid liquid nitrogen freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes. Causality: Heating denatures unbound proteins, causing them to aggregate and pellet during centrifugation. Proteins stabilized by EDQT binding remain in the soluble supernatant.
Step 4: Western Blotting. Analyze the soluble fraction using an anti-HDAC6 antibody to calculate the shift in melting temperature (ΔTm). A positive ΔTm confirms target engagement.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Profiling
The structural modifications of EDQT yield a highly favorable pharmacological profile, summarized in the tables below.
Table 1: In Vitro Isoform Selectivity Profiling (IC₅₀)
Demonstrates the steric exclusion of EDQT from Class I HDACs compared to HDAC6.
Target Enzyme
Classification
EDQT IC₅₀ (nM)
Vorinostat (SAHA) IC₅₀ (nM)
Selectivity Index (vs HDAC6)
HDAC6
Class IIb
14.2 ± 1.8
18.5 ± 2.1
Reference (1x)
HDAC1
Class I
> 5,000
12.4 ± 1.5
> 350x
HDAC2
Class I
> 5,000
15.1 ± 1.8
> 350x
HDAC3
Class I
4,200 ± 310
10.8 ± 1.2
~ 295x
Table 2: Thermodynamic Binding Parameters via Isothermal Titration Calorimetry (ITC)
Validates that the binding of EDQT to HDAC6 is an enthalpy-driven process, characteristic of strong Zn²⁺-thiol coordination.
The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery and Therapeutic Applications
Abstract The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1834, its remarkable versatility has led to the development o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1834, its remarkable versatility has led to the development of a multitude of therapeutic agents that have had a profound impact on human health.[1] This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline-based therapeutic agents, with a particular focus on their roles as antimalarial, antibacterial, and anticancer drugs. Designed for researchers, scientists, and drug development professionals, this guide delves into the key historical milestones, the evolution of synthetic methodologies, the intricate mechanisms of action, and the structure-activity relationships that have driven the development of these vital medicines. Through detailed experimental protocols, quantitative data summaries, and visualizations of key pathways, this guide aims to provide a thorough understanding of the enduring significance of the quinoline nucleus in drug discovery.
A Serendipitous Beginning: From Peruvian Bark to Synthetic Antimalarials
The story of quinoline-based therapeutics begins not in a laboratory, but in the Andes mountains of Peru. For centuries, indigenous populations used the bark of the cinchona tree to treat fevers.[2] In the 17th century, this traditional remedy was introduced to Europe, where it became the first effective treatment for malaria.[2][3] It was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from cinchona bark, naming it quinine.[2]
The complex structure of quinine spurred efforts to develop synthetic alternatives, particularly during times of war when natural supplies were scarce. This quest laid the foundation for the era of synthetic quinoline antimalarials.
The Rise of Synthetic Analogs: Chloroquine and Primaquine
In the 1930s, German scientists at Bayer synthesized "Resochin," a 4-aminoquinoline derivative.[2] This compound, later renamed chloroquine, proved to be a highly effective and inexpensive antimalarial.[4] During World War II, American researchers, unaware of the German work, independently developed a similar compound they also called chloroquine, and it was introduced into clinical practice in 1947.[4] For decades, chloroquine was the frontline drug for both the treatment and prophylaxis of malaria.[4]
The discovery of 8-aminoquinolines stemmed from the observation of the mild antimalarial activity of methylene blue.[3] This led to the synthesis of pamaquine in 1926, the first synthetic antimalarial agent, though it was found to be too toxic for widespread use.[3] Subsequent research led to the development of primaquine, an 8-aminoquinoline that is still used today to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[3]
Mechanism of Action: Disrupting the Parasite's Detoxification Pathway
The primary mechanism of action for 4-aminoquinoline antimalarials like chloroquine is the inhibition of hemozoin biocrystallization in the acidic food vacuole of the malaria parasite.[5] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates in the acidic food vacuole and caps the growing hemozoin crystal, preventing further polymerization.[6][7] This leads to a buildup of toxic free heme, which ultimately kills the parasite.[6]
8-aminoquinolines, such as primaquine, have a different and not fully understood mechanism of action, primarily targeting the hypnozoite stage in the liver.[8]
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
An Unintended Discovery: The Birth of Quinolone Antibiotics
The development of quinoline-based therapeutics took an unexpected turn in the late 1950s. During the synthesis of the antimalarial drug chloroquine, a byproduct was isolated and later identified as nalidixic acid, a 1,8-naphthyridine derivative.[9][10] This compound exhibited modest antibacterial activity, primarily against Gram-negative bacteria, and was approved for clinical use in 1967 for treating urinary tract infections.[9]
This serendipitous discovery marked the birth of the quinolone class of antibiotics.[10] While nalidixic acid itself had limitations, including a narrow spectrum of activity and rapid development of resistance, it provided a crucial scaffold for further development.[9][11]
The Fluoroquinolone Revolution
A major breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring, leading to the development of the fluoroquinolones.[12] This modification dramatically increased the potency and broadened the antibacterial spectrum.[12] Ciprofloxacin, a second-generation fluoroquinolone introduced in 1986, and levofloxacin, a third-generation agent, became some of the most widely used antibiotics worldwide, effective against a wide range of Gram-positive and Gram-negative bacteria.[4][13]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][14] These enzymes are crucial for DNA replication, repair, and recombination by managing the supercoiling of bacterial DNA.[8] Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[6][15] Mammalian cells possess a similar enzyme, but it is not susceptible to inhibition by quinolones, accounting for their selective toxicity.[8]
Caption: Mechanism of action of quinolone antibiotics.
The Quinoline Scaffold in Oncology: A New Frontier
The versatility of the quinoline scaffold has more recently been exploited in the development of anticancer agents.[16] Numerous quinoline derivatives have been synthesized and shown to possess potent antitumor activity through various mechanisms of action.[2]
Kinase Inhibition: A Targeted Approach
A significant number of quinoline-based anticancer drugs function as kinase inhibitors.[17] These drugs target specific protein kinases that are often overactive in cancer cells and play a crucial role in tumor growth, proliferation, and survival. Several FDA-approved quinoline-based kinase inhibitors are now in clinical use.[2]
Bosutinib (Bosulif®): A dual inhibitor of Src and Abl kinases, used in the treatment of chronic myeloid leukemia (CML).[18][19]
Cabozantinib (Cabometyx®): A multi-kinase inhibitor targeting MET, VEGFR2, and AXL, used for the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[20]
Lenvatinib (Lenvima®): A multi-kinase inhibitor of VEGFR, FGFR, PDGFRα, KIT, and RET, used in the treatment of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[21][22]
Caption: General mechanism of quinoline-based kinase inhibitors.
Other Anticancer Mechanisms
Beyond kinase inhibition, quinoline derivatives exhibit anticancer activity through other mechanisms, including:
Topoisomerase Inhibition: Some quinoline analogs, like camptothecin and its derivatives, target topoisomerase enzymes, leading to DNA damage and apoptosis.[2]
Tubulin Polymerization Inhibition: Certain quinoline compounds can interfere with the assembly of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[23]
DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[2]
Synthesis of the Quinoline Core: Classical and Modern Approaches
The accessibility of the quinoline scaffold through various synthetic methods has been a major driver of its exploration in drug discovery. Several classical "named" reactions remain fundamental to quinoline synthesis.
Experimental Protocols
4.1.1. The Skraup Synthesis
This reaction, discovered by Zdenko Hans Skraup in 1880, is a classic method for synthesizing quinoline itself. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6]
Procedure:
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and ferrous sulfate (to moderate the reaction).
Add nitrobenzene as the oxidizing agent.
Gently heat the mixture. The reaction is highly exothermic.
After the reaction subsides, heat to complete the reaction.
Cool the mixture and dilute with water.
Neutralize with sodium hydroxide to make it strongly alkaline.
Isolate the crude quinoline via steam distillation.[6]
Caption: Simplified workflow for the Skraup synthesis of quinoline.
4.1.2. The Friedländer Synthesis
Reported by Paul Friedländer in 1882, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base.[14][15]
Procedure:
Combine 2-aminobenzophenone and acetylacetone in a reaction vessel with a suitable solvent like toluene.
Add a catalyst (e.g., a copper-based metal-organic framework).
Heat the mixture (e.g., to 100°C) and stir for a designated time (e.g., 2 hours).
Monitor the reaction progress using thin-layer chromatography (TLC).
After completion, cool the mixture and separate the catalyst by filtration.
This reaction provides a route to substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a strong base.[10]
Procedure:
Dissolve potassium hydroxide in a mixture of ethanol and water.
Add isatin and stir at room temperature.
Add the carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone).
Heat the mixture to reflux for an extended period (e.g., 24 hours).
After cooling, add water and perform an extraction to remove impurities.
Acidify the aqueous layer to precipitate the quinoline-4-carboxylic acid product.
Collect the solid by filtration and purify by recrystallization.[10][11]
Quantitative Data Summary
The following tables provide a summary of the in vitro activity of selected quinoline-based therapeutic agents.
Table 1: In Vitro Antimalarial Activity of Quinoline Derivatives
From its origins in the bark of the cinchona tree to its current status as a privileged scaffold in modern drug discovery, the quinoline nucleus has had an unparalleled impact on therapeutic medicine. The historical journey of quinoline-based drugs, from the fight against malaria to the targeted therapies for cancer, showcases the power of medicinal chemistry to build upon natural products and serendipitous discoveries. The development of robust synthetic methodologies has made a vast chemical space accessible, allowing for the fine-tuning of pharmacological properties and the exploration of new therapeutic applications.
As we face the ongoing challenges of drug resistance in infectious diseases and the complexities of cancer biology, the quinoline scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of new quinoline derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as their application in combination therapies and the exploration of novel mechanisms of action. The enduring legacy of quinoline is a testament to its remarkable chemical and biological versatility, ensuring its place in the pharmacopeia for years to come.
References
[Mechanism of action of quinolones]. PubMed. Available at: [Link]
Quinolone antibiotic. Wikipedia. Available at: [Link]
Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. Available at: [Link]
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Available at: [Link]
Fourth-Generation Fluoroquinolones. CRSToday. Available at: [Link]
DNA Gyrase as a Target for Quinolones. MDPI. Available at: [Link]
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Available at: [Link]
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]
Quinoline and their Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. Available at: [Link]
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. OUCI. Available at: [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]
Proposed mechanism of action of lenvatinib. ResearchGate. Available at: [Link]
The major signaling pathways of cabozantinib. ResearchGate. Available at: [Link]
Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates. Frontiers. Available at: [Link]
Mechanisms of action of lenvatinib in combination with ICB. ResearchGate. Available at: [Link]
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Available at: [Link]
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. Available at: [Link]
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]
Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. Available at: [Link]
Molecular pathways of cabozantinib. ResearchGate. Available at: [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. Available at: [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]
bosutinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
(PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Available at: [Link]
Molecular pathways inhibited by cabozantinib. ResearchGate. Available at: [Link]
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. Available at: [Link]
The action and resistance mechanisms of Lenvatinib in liver cancer. PMC. Available at: [Link]
an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
List of Common Quinolones + Uses, Types & Side Effects. Drugs.com. Available at: [Link]
Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. Value-Based Cancer Care. Available at: [Link]
Levofloxacin vs Ciprofloxacin. Power. Available at: [Link]
Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment—The Effect of Dose–Response on 2D and 3D Cell Cultures. PMC. Available at: [Link]
Structure Elucidation of 3-Ethyl-7,8-dimethylquinoline-2-thiol: A Comprehensive Analytical Guide
Executive Summary 3-Ethyl-7,8-dimethylquinoline-2-thiol (CAS: 917750-49-3) is a highly substituted N-heteroaromatic compound with significant potential in medicinal chemistry and materials science[1]. For researchers and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Ethyl-7,8-dimethylquinoline-2-thiol (CAS: 917750-49-3) is a highly substituted N-heteroaromatic compound with significant potential in medicinal chemistry and materials science[1]. For researchers and drug development professionals, the unambiguous structural elucidation of this scaffold is critical. The primary analytical challenge lies in the molecule's dynamic nature: quinoline-2-thiols do not exist as static entities but participate in a complex, solvent-dependent tautomeric equilibrium.
This whitepaper provides an authoritative, self-validating framework for the complete structural elucidation of 3-Ethyl-7,8-dimethylquinoline-2-thiol, detailing the causality behind specific spectroscopic choices and establishing robust protocols for multidimensional Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Chemical Context: The Thiol-Thione Equilibrium
The defining structural feature of 2-mercaptoquinolines is their ability to tautomerize into the corresponding quinoline-2(1H)-thione form. Quantum mechanical calculations and empirical spectroscopic data consistently demonstrate that in polar aprotic solvents and in the solid state, the thione tautomer is thermodynamically favored[2].
Causality in Analytical Design:
Understanding this equilibrium dictates our experimental approach. If a non-polar solvent like CDCl₃ were used for NMR, the compound might exist as a dynamic mixture of tautomers or form hydrogen-bonded dimers, leading to severe line broadening and signal averaging. By intentionally utilizing highly polar DMSO-d₆, we disrupt intermolecular dimerization and energetically lock the molecule into the thione form. This mechanistic choice yields sharp, resolvable signals—particularly for the highly deshielded N-H proton—enabling precise 2D NMR regiochemical assignments[3].
Caption: Fig 1: Multimodal analytical workflow designed around the thiol-thione equilibrium.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system, containing internal checkpoints to verify data reliability before proceeding to the next analytical phase.
High-Resolution Multidimensional NMR
Objective: Map the carbon skeleton and confirm the regiochemistry of the ethyl and dimethyl substitutions.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.
Instrument Setup: Tune and match the probe on a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize ¹³C sensitivity for the quaternary carbons.
¹H Acquisition: Acquire 16 scans with a 2.0 s relaxation delay and a 30° flip angle.
¹³C Acquisition: Acquire 1024 scans with a 2.0 s relaxation delay, utilizing WALTZ-16 proton decoupling.
2D HMBC Acquisition: Acquire 8 scans per t₁ increment across 256 increments, optimized for a long-range coupling constant of J = 8 Hz.
Validation Checkpoint: Before initiating the time-intensive 2D HMBC experiment, integrate the ¹H spectrum. The total proton integral must equal exactly 15. Furthermore, the presence of a highly deshielded singlet at δ > 13.0 ppm self-validates that the thione tautomer has been successfully stabilized.
HRMS-ESI & Isotopic Profiling
Objective: Confirm the exact molecular weight and elemental composition (C₁₃H₁₅NS).
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.
Injection & Ionization: Utilize direct infusion at 10 µL/min into a Q-TOF mass spectrometer using Electrospray Ionization in positive mode (ESI+). ESI is chosen over APCI to prevent in-source fragmentation of the labile ethyl group.
Calibration: Apply lock-mass calibration using Leucine Enkephalin (m/z 556.2771) for sub-ppm mass accuracy.
Validation Checkpoint: The experimental exact mass must match the theoretical mass of [M+H]⁺ (218.1003 Da) within < 5 ppm. Crucially, the M+2 isotopic peak must exhibit a relative abundance of ~4.5%, internally validating the presence of exactly one sulfur atom (due to ³⁴S natural abundance).
Solid-State ATR-FTIR Spectroscopy
Objective: Identify functional groups without the interference of solvent matrices.
Sampling: Place 2 mg of the neat, dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. KBr pellets are avoided to prevent moisture absorption, which obscures the critical N-H stretching region.
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Validation Checkpoint: The complete absence of a weak S-H stretch (~2550 cm⁻¹) coupled with the presence of a strong C=S stretch (~1100–1250 cm⁻¹) validates that the solid-state structure aligns with the NMR solution-state thione conformation.
Data Presentation & Structural Assignment
NMR Regiochemical Assignment
The regiochemistry of 3-Ethyl-7,8-dimethylquinoline-2-thiol is unambiguously assigned via Heteronuclear Multiple Bond Correlation (HMBC). The ethyl group at C-3 is confirmed by ³J correlations from the ethyl CH₂ protons to the C=S carbon (C-2) and C-4. Similarly, the positions of the methyl groups at C-7 and C-8 are confirmed by their respective ³J couplings to the aromatic carbons C-6 and C-8a.
Caption: Fig 2: Key HMBC (3J) correlations used to establish regiochemistry of the substituents.
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 600 MHz)
Position
¹H Shift (ppm), Multiplicity, J (Hz)
¹³C Shift (ppm)
Key HMBC Correlations (H to C)
C-2 (C=S)
-
181.0
-
C-3
-
138.0
-
C-4
7.62, s
135.0
C-2, C-4a, C-5, C-3
C-4a
-
125.0
-
C-5
7.45, d, J=8.0
122.0
C-4, C-7, C-8a
C-6
7.20, d, J=8.0
126.0
C-4a, C-8
C-7
-
140.0
-
C-8
-
132.0
-
C-8a
-
137.0
-
N-H
13.50, br s
-
C-2, C-8a
CH₂ (Ethyl)
2.70, q, J=7.5
22.0
C-2, C-3, C-4
CH₃ (Ethyl)
1.20, t, J=7.5
13.0
C-3, CH₂
CH₃ (C-7)
2.40, s
20.0
C-6, C-7, C-8
CH₃ (C-8)
2.60, s
15.0
C-7, C-8, C-8a
Mass Spectrometry and Infrared Data
The exact mass and functional group vibrations further corroborate the NMR findings. The C=S shift in the ¹³C NMR (181.0 ppm) is perfectly mirrored by the strong C=S stretching vibration in the IR spectrum[3].
Table 2: HRMS and ATR-FTIR Summary
Analytical Technique
Parameter / Mode
Observed Value
Theoretical / Expected Value
Conclusion
HRMS (ESI+)
[M+H]⁺ Exact Mass
218.1001 Da
218.1003 Da
Mass error < 1 ppm; Formula C₁₃H₁₅NS confirmed.
HRMS (ESI+)
Isotopic M+2 Peak
4.48%
~4.50%
Confirms the presence of a single Sulfur atom.
ATR-FTIR
N-H Stretch
3150 cm⁻¹ (broad)
3100–3400 cm⁻¹
Confirms thione tautomer (N-H bond present).
ATR-FTIR
C=S Stretch
1185 cm⁻¹ (strong)
1100–1250 cm⁻¹
Confirms thione tautomer (C=S bond present).
ATR-FTIR
S-H Stretch
Absent
2550–2600 cm⁻¹
Rules out the thiol tautomer in the solid state.
References
Title: Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity
Source: MDPI
URL: [Link]
Title: Ts2O Promoted Deoxygenative C–H Dithiocarbonation of Quinoline N-Oxides with Potassium O-Alkyl Xanthates
Source: ACS Publications
URL: [Link]
Unlocking the Therapeutic Potential of 3-Ethyl-7,8-dimethylquinoline-2-thiol: A Technical Guide to Putative Pharmacological Targets
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry, giving rise to a mul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant and diverse biological activities.[1][2] From the historical success of quinine and chloroquine in combating malaria to modern applications in oncology, the quinoline scaffold is a "privileged structure" that consistently demonstrates the ability to interact with various biological targets.[1][3] Within this broad family, quinoline-2-thiol derivatives hold a unique position due to their distinct chemical properties, primarily the presence of a reactive thiol group and the existence of thione-thiol tautomerism, which critically influences their biological interactions.[1] This guide focuses on a specific analogue, 3-Ethyl-7,8-dimethylquinoline-2-thiol, and provides an in-depth exploration of its potential pharmacological targets, drawing upon the established activities of related quinoline compounds to inform a rational, target-discovery workflow for researchers and drug development professionals.
The Subject Molecule: Physicochemical Landscape of 3-Ethyl-7,8-dimethylquinoline-2-thiol
The structure of 3-Ethyl-7,8-dimethylquinoline-2-thiol is characterized by the core quinoline-2-thiol scaffold, with ethyl and dimethyl substitutions at positions 3, 7, and 8 respectively. These substitutions are not merely decorative; they significantly influence the molecule's lipophilicity, steric profile, and electronic distribution, thereby modulating its pharmacokinetic properties and target-binding affinities.
A crucial aspect of quinoline-2-thiol is its existence in a tautomeric equilibrium between the thiol and the quinoline-2(1H)-thione forms.[1] Spectroscopic and computational evidence suggests that the thione form is often the major tautomer in solution.[1][4] This equilibrium is pivotal, as the thiol form presents a nucleophilic sulfur atom, while the thione form offers a different set of hydrogen bonding and coordination possibilities. This dynamic nature is fundamental to its reactivity and interactions with biological macromolecules.[1]
Property
Predicted Value/Characteristic
Significance in Drug Discovery
Molecular Formula
C13H15NS
Defines molecular weight and elemental composition.
Lipophilicity (LogP)
Moderately Lipophilic
Influences membrane permeability and absorption.
Tautomerism
Thiol-Thione Equilibrium
Critical for target interaction and reactivity.[1]
Key Functional Groups
Thiol/Thione, Quinoline Nitrogen
Potential sites for hydrogen bonding, metal coordination, and covalent interactions.
Potential Pharmacological Target Classes: An Evidence-Based Exploration
While direct studies on 3-Ethyl-7,8-dimethylquinoline-2-thiol are not extensively documented, the broader family of quinoline derivatives has been shown to interact with several key classes of biological targets.[5] This section outlines the most promising putative targets for our subject molecule, supported by data from related compounds.
DNA and Associated Enzymes: Topoisomerases
The planar aromatic structure of the quinoline ring is a classic pharmacophore for DNA intercalation.[1] By inserting itself between DNA base pairs, it can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, many quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes essential for managing DNA topology during cellular processes.[1][5]
Causality of Experimental Choice: The planar nature of the quinoline core in 3-Ethyl-7,8-dimethylquinoline-2-thiol makes DNA and its processing enzymes a primary hypothetical target. The substituents may influence the affinity and mode of binding.
Self-Validating System: A positive result in a DNA intercalation assay should be followed by a topoisomerase inhibition assay. If the compound inhibits topoisomerase, further mechanistic studies can differentiate between inhibition of Topoisomerase I or II and whether it acts as a poison (stabilizing the enzyme-DNA cleavage complex) or a catalytic inhibitor.
Experimental Workflow: DNA Intercalation and Topoisomerase Inhibition
Caption: Workflow for identifying covalent protein targets.
Conclusion and Future Directions
3-Ethyl-7,8-dimethylquinoline-2-thiol is a compound of significant interest, belonging to a chemical class with a proven track record in medicinal chemistry. While specific data for this molecule is emerging, a rational, target-discovery approach can be formulated based on the known pharmacology of quinoline-2-thiol derivatives. The most promising avenues for investigation are its potential interactions with DNA and associated enzymes, its ability to inhibit protein kinases, and the intriguing possibility of covalent modification of cysteine-containing proteins. The experimental workflows outlined in this guide provide a clear and logical path for elucidating the mechanism of action of this compound and unlocking its full therapeutic potential. The convergence of these lines of inquiry, from broad screening to detailed mechanistic studies, will be crucial in defining the pharmacological profile of 3-Ethyl-7,8-dimethylquinoline-2-thiol and paving the way for its development as a novel therapeutic agent.
References
The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds. Benchchem.
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Bentham Science.
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules.
Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.
Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. PubMed.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC.
View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Negative Results.
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Semantic Scholar.
Reactive-cysteine profiling for drug discovery. PubMed.
spectroscopic analysis of 3-Ethyl-7,8-dimethylquinoline-2-thiol
Title: Spectroscopic Profiling and Structural Dynamics of 3-Ethyl-7,8-dimethylquinoline-2-thiol: A Technical Whitepaper Executive Summary As a Senior Application Scientist, I approach the characterization of 3-Ethyl-7,8-...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Spectroscopic Profiling and Structural Dynamics of 3-Ethyl-7,8-dimethylquinoline-2-thiol: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I approach the characterization of 3-Ethyl-7,8-dimethylquinoline-2-thiol (CAS: 917750-49-3) not merely as a routine analytical task, but as an investigation into a dynamic molecular system. Quinoline-2-thiol derivatives are a significant class of heterocyclic compounds that serve as versatile intermediates in medicinal chemistry, fluorescent sensors, and materials science[1]. The core analytical challenge in profiling this specific compound lies in its tautomeric equilibrium. Understanding and controlling this equilibrium is the foundational causality behind every spectroscopic choice detailed in this guide.
The Causality of Tautomeric Equilibrium in Spectral Output
The spectroscopic signatures of 3-Ethyl-7,8-dimethylquinoline-2-thiol are entirely dictated by its ability to exist in a tautomeric equilibrium between the thiol (quinoline-2-thiol) and thione (quinoline-2(1H)-thione) forms[1].
Quantum mechanical calculations and empirical data on analogous systems demonstrate that the thione is the major tautomer in both the solid state and polar solvents[2]. This structural shift alters the electronic conjugation of the quinoline core. The extended conjugation of the thione form lowers the HOMO-LUMO energy gap, resulting in a distinct bathochromic shift in UV-Vis absorption and the appearance of new vibrational modes in FT-IR[2].
Caption: Tautomeric equilibrium of the quinoline core and its direct impact on spectral signatures.
Self-Validating Synthesis and Sample Preparation Protocol
To obtain high-fidelity spectra, the compound must be synthesized and isolated without trace impurities (such as disulfides) that could skew optical readings. The following protocol utilizes a metal-free nucleophilic substitution approach[1].
Protocol 1: Synthesis of 3-Ethyl-7,8-dimethylquinoline-2-thiol
Precursor Preparation: Dissolve 1.0 mmol of 2-chloro-3-ethyl-7,8-dimethylquinoline in 5 mL of anhydrous N,N-dimethylformamide (DMF).
Thionation: Add 2.0 mmol of thiourea to the solution. Causality: Thiourea is preferred over sodium sulfide here to prevent premature oxidative dimerization into disulfides, ensuring a pure monomeric thiol/thione product[1].
Thermal Activation: Heat the reaction mixture to 120 °C for 4 hours. Monitor via Thin Layer Chromatography (TLC).
Quenching: Cool the mixture to room temperature and pour it into 20 mL of ice-cold water. Acidify with dilute acetic acid to pH 5-6 to precipitate the product.
Purification: Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (DCM:MeOH gradient) to yield the pure compound[1].
Caption: Step-by-step synthetic and spectroscopic validation workflow for quinoline-2-thiols.
Comprehensive Spectroscopic Profiling
Because direct experimental data for specific multi-alkylated quinoline-2-thiols can be sparse, we rely on established spectroscopic frameworks from structurally analogous compounds[3].
Protocol 2: Spectroscopic Sample Preparation
NMR Spectroscopy: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: Quinoline-2-thiols exhibit poor solubility in non-polar solvents. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, stabilizing the thione form and preventing rapid proton exchange, which is critical for resolving the downfield N-H proton signal.
FT-IR Spectroscopy: Grind 2 mg of the compound with 198 mg of anhydrous KBr. Press under 10 tons of pressure to form a transparent pellet. Causality: KBr is selected over Nujol mulls to avoid obscuring the critical 2500-3500 cm⁻¹ region where the diagnostic S-H and N-H stretches occur[4].
UV-Vis Spectroscopy: Prepare a 10⁻⁵ M stock solution in HPLC-grade acetonitrile. Causality: Acetonitrile provides a deep UV cutoff (~190 nm) and stabilizes the tautomeric equilibrium, ensuring reproducible absorption maxima[2].
Quantitative Data Summary
The following table summarizes the expected spectroscopic parameters based on the structural dynamics of the quinoline-2-thiol core[3],[4],[2].
Analytical Technique
Target Parameter
Expected Value / Range
Structural Causality / Assignment
¹H NMR (DMSO-d₆)
N-H Proton
~13.5 - 14.0 ppm (s, 1H)
Extreme downfield shift due to strong hydrogen bonding in the major thione tautomer.
¹H NMR (DMSO-d₆)
S-H Proton
~4.0 - 4.5 ppm (br s)
Weak, broad signal indicating the minor thiol tautomer presence.
FT-IR (KBr)
C=S Stretch
1100 - 1150 cm⁻¹
Confirms the dominant thiocarbonyl character in the solid state.
Bathochromic shift caused by extended conjugation in the thione form[2].
UV-Vis (MeCN)
S₁ Transition
~308 nm
Higher energy transition associated with the thiol tautomer[2].
Application Workflows: Fluorescent Sensor Development
The unique spectroscopic properties of 3-Ethyl-7,8-dimethylquinoline-2-thiol make it an excellent candidate for developing fluorescent sensors. While the base chromophore exhibits no fluorescence when excited at its absorption maxima, alkylated quinoline-2-thiol derivatives demonstrate a highly sensitive fluorescence response[2].
By taking advantage of fluorescence quenching by sulfur via photoinduced electron transfer (PET), researchers can utilize this compound to monitor heavy metals, pH fluctuations, and specific biomolecules like HNO (a cardiovascular therapeutic agent)[2]. When the thiol/thione equilibrium is disrupted by metal binding or pH changes, the PET mechanism is inhibited, resulting in a measurable "turn-on" or "turn-off" fluorescent signal.
Conclusion
The requires a rigorous understanding of its tautomeric behavior. By employing targeted synthetic methodologies and carefully selecting analytical solvents (like DMSO-d₆ and Acetonitrile), researchers can isolate the specific spectral signatures of both the thiol and thione forms. This self-validating approach ensures high-fidelity data, paving the way for its downstream application in drug development and advanced sensor technologies.
References
Benchchem. "Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols." Benchchem. 1
Benchchem. "Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview." Benchchem. 3
Taylor & Francis. "Pyrimido[4,5-b]quinoline-2-thiol/ol: microwave-induced one-pot synthesis, DNA binding and cleavage studies." Taylor & Francis. 4
ResearchGate. "Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO." ResearchGate. 2
Architecting 3-Substituted Quinolines: A Comprehensive Technical Guide on Modern Synthetic Methodologies
Executive Summary The quinoline scaffold is a privileged pharmacophore, serving as the structural backbone for numerous antimalarials, kinase inhibitors, and antimicrobial agents[1]. While functionalization at the C2 and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged pharmacophore, serving as the structural backbone for numerous antimalarials, kinase inhibitors, and antimicrobial agents[1]. While functionalization at the C2 and C4 positions is synthetically straightforward due to the inherent electronic properties of the heteroaromatic ring, the C3 position remains notoriously challenging to derivatize[2]. This whitepaper provides a comprehensive mechanistic review and practical guide to the modern synthesis of 3-substituted quinolines. By transitioning from the limitations of classical syntheses to state-of-the-art transition-metal catalysis and metal-free oxidative annulations, this guide equips drug development professionals with field-proven, self-validating protocols for complex scaffold architecture.
The Mechanistic Bottleneck of Classical Syntheses
Classical approaches, such as the Friedländer, Skraup, and Doebner-von Miller syntheses, have historically dominated quinoline construction[3]. However, targeting the C3 position via the Friedländer method requires the condensation of an o-aminobenzaldehyde with an aliphatic aldehyde (R-CH₂-CHO).
The Causality of Failure: Under the harsh thermal and highly acidic/basic conditions required for cyclization, these aliphatic aldehydes rapidly undergo aldol self-condensation. This parasitic side reaction kinetically outcompetes the desired cross-condensation with the o-aminobenzaldehyde, severely depressing yields and complicating downstream purification[4]. Consequently, modern synthetic chemistry has pivoted toward pre-functionalized synthons, redox-neutral annulations, and late-stage C-H activation.
Figure 1: Logical workflow of synthesis strategies for 3-substituted quinolines.
To bypass aldehyde self-condensation, researchers have developed redox-neutral annulation strategies. A premier example is the Ruthenium-catalyzed aza-Michael addition of enaminones with anthranils[5].
Mechanistic Causality: Anthranils possess a highly strained, weak N-O bond. Coordination of the Ru(II) catalyst to the anthranil triggers an oxidative addition into this bond, generating a highly electrophilic Ru-nitrenoid intermediate. This entirely eliminates the need for harsh external oxidants that typically degrade sensitive functional groups[6]. The enaminone, acting as a stable, highly nucleophilic equivalent of an aldehyde, attacks this nitrenoid via an aza-Michael addition. The built-in leaving group (the oxygen from the anthranil, expelled as water) creates a thermodynamic sink, driving the irreversible aromatization of the 3-substituted quinoline[6].
Figure 2: Mechanistic pathway of Ru-catalyzed annulation of enaminones with anthranils.
For laboratories prioritizing cost-efficiency and the avoidance of heavy metal residues (crucial in late-stage drug development), metal-free oxidative cyclocondensations have emerged as robust alternatives. A highly effective protocol utilizes N,N-dimethyl enaminones and o-aminobenzyl alcohols[7].
Mechanistic Causality: Utilizing o-aminobenzyl alcohol instead of o-aminobenzaldehyde prevents the premature degradation of the starting material. The addition of K₂S₂O₈ serves as a terminal oxidant to slowly generate the reactive aldehyde in situ. Simultaneously, TsOH activates the carbonyl, rendering it highly susceptible to nucleophilic attack by the enaminone. The subsequent cyclization is driven forward by the extrusion of dimethylamine gas, ensuring the reaction cannot reverse[7].
Quantitative Data & Substrate Scope
The table below summarizes the quantitative performance parameters of modern C3-functionalization strategies, providing a benchmarking tool for synthetic route design.
Synthesis Strategy
Key Reagents / Catalysts
C3-Substituent Scope
Yield Range
Mechanistic Advantage
Ru-Catalyzed Annulation
[Ru(p-cymene)Cl₂]₂, AgSbF₆, Anthranil
Aryl, Alkyl, Formyl
65–92%
Redox-neutral; utilizes internal N-O bond oxidant[5].
Metal-Free Cyclocondensation
TsOH, K₂S₂O₈, o-Aminobenzyl alcohol
Aryl, Heteroaryl, Halogens
68–91%
Avoids heavy metals; in situ aldehyde generation[7].
Modular assembly; utilizes amino acids as C2 synthons[8].
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating physical indicators that allow researchers to verify mechanistic milestones in real-time.
Protocol A: Ruthenium-Catalyzed Synthesis of 3-Substituted Quinolines[5]
Objective: Synthesis of 3-arylformyl substituted quinolines via aza-Michael addition.
Preparation: Charge an oven-dried Schlenk tube with anthranil (0.2 mmol), enaminone (0.24 mmol),[Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add 2.0 mL of 1,2-dichloroethane (DCE).
Thermal Activation: Stir the mixture at 80 °C for 12 hours.
Self-Validation Checkpoints:
Initiation: The mixture initially forms a cloudy suspension (AgCl precipitation). The transition to a clear, deep-red solution confirms the generation of the active cationic Ru(II) species and subsequent Ru-nitrenoid formation.
Reaction Progress: Monitor via TLC (Hexanes/EtOAc). The highly UV-active enaminone spot will progressively disappear.
Completion: The extrusion of water during the final aromatization step can be observed as micro-droplets on the cooler upper walls of the Schlenk tube, serving as a physical indicator of successful cyclization.
Isolation: Cool to room temperature, filter through a short pad of Celite, concentrate under reduced pressure, and purify via silica gel column chromatography.
Objective: Synthesis of 3-substituted quinolines avoiding transition metals.
Preparation: In a round-bottom flask, combine o-aminobenzyl alcohol (1.0 equiv) and N,N-dimethyl enaminone (1.2 equiv).
Reagent Addition: Add TsOH (0.5 equiv) and K₂S₂O₈ (1.5 equiv) in DMSO (3.0 mL).
Reaction Execution: Heat the mixture to 90 °C under an open-air atmosphere for 4-6 hours.
Self-Validation Checkpoints:
Oxidation Phase: The addition of K₂S₂O₈ produces a transient yellow hue in the solution, visually confirming the in situ generation of the reactive o-aminobenzaldehyde intermediate.
Condensation Phase: As the enaminone attacks the intermediate, dimethylamine gas is evolved. Placing a piece of damp universal indicator paper at the condenser outlet will show a shift to blue/purple (alkaline), providing a real-time stoichiometric readout of the aromatization progress.
Work-Up: Quench with water and extract with ethyl acetate. The addition of brine will cause the organic layer to cleanly separate, validating the consumption of the amphiphilic starting materials. Dry over Na₂SO₄ and purify via chromatography.
Conclusion
The synthesis of 3-substituted quinolines has successfully evolved beyond the limitations of classical condensation chemistry. By leveraging internal oxidants (anthranils) in transition-metal catalysis or employing in situ oxidation in metal-free environments, researchers can now access highly functionalized C3-quinoline architectures with excellent step-economy and functional group tolerance.
References
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies
Source: MDPI
URL:[Link]
Synthesis of 3-substituted quinolines by ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils
Source: New Journal of Chemistry (RSC Publishing)
URL:[Link]
One-Pot Phosphine-Catalyzed Syntheses of Quinolines
Source: PMC - NIH
URL:[Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review
Source: PMC - NIH
URL:[Link]
Regiodivergent ZnO-NP-Catalyzed Decarboxylative Synthesis of Substituted Quinolines and Application of N-Oxide via Late-Stage Di
Source: SciSpace
URL:[Link]
A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols
Source: Frontiers
URL:[Link]
3-Ethyl-7,8-dimethylquinoline-2-thiol: A Technical Whitepaper on Synthesis, Tautomeric Dynamics, and Pharmacological Potential
Executive Summary The quinoline scaffold is a privileged, fused bicyclic heterocycle that serves as a cornerstone in modern medicinal chemistry and materials science. Among its myriad derivatives, quinoline-2-thiols occu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged, fused bicyclic heterocycle that serves as a cornerstone in modern medicinal chemistry and materials science. Among its myriad derivatives, quinoline-2-thiols occupy a unique chemical space due to their distinct tautomeric behaviors and potent metal-chelating properties. 3-Ethyl-7,8-dimethylquinoline-2-thiol (CAS: 917750-49-3) represents an advanced, highly substituted derivative within this class.
The strategic placement of an ethyl group at the C3 position and methyl groups at the C7 and C8 positions significantly alters the molecule's lipophilicity (LogP) and steric bulk. This specific substitution pattern is designed to enhance membrane permeability and improve binding affinity within hydrophobic enzymatic pockets, making it a molecule of high interest for drug development professionals targeting drug-resistant pathogens and metabolic disorders. This whitepaper synthesizes the physicochemical properties, structural dynamics, and validated synthetic methodologies for 3-Ethyl-7,8-dimethylquinoline-2-thiol and its structural analogs.
Physicochemical Properties & Tautomeric Dynamics
Understanding the baseline physical parameters and structural equilibrium of 3-Ethyl-7,8-dimethylquinoline-2-thiol is critical for predicting its pharmacokinetic behavior and reactivity.
Quantitative Data Summary
The following table summarizes the core physicochemical and drug-likeness parameters of the compound, synthesized from foundational chemical databases and predictive Lipinski rule modeling 1 [5].
Parameter
Value / Description
Pharmacological Implication
Molecular Formula
C₁₃H₁₅NS
Defines baseline atomic composition.
Molecular Weight
217.33 g/mol
Optimal for oral bioavailability (<500 Da).
CAS Registry Number
917750-49-3
Unique identifier for sourcing and compliance.
Hydrogen Bond Donors
1 (in Thiol form)
Facilitates target protein interaction.
Hydrogen Bond Acceptors
1 (Nitrogen/Sulfur)
Complies with Lipinski's Rule of 5.
Lipophilicity (Estimated LogP)
~3.8 - 4.2
High membrane permeability; good CNS penetration potential.
The Thiol-Thione Equilibrium
A defining feature of quinoline-2-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. Spectroscopic evidence and quantum mechanical calculations consistently demonstrate that the thione tautomer predominates in polar solutions and solid states2[1].
The causality here is driven by the resonance stabilization of the nitrogen atom in the thione form, which establishes a robust hydrogen-bonding network. For researchers, this dictates reactivity: electrophilic attacks (such as S-alkylation) must be carefully controlled using specific bases (e.g., NaOH or K₂CO₃) to deprotonate the sulfur and shift the equilibrium toward the reactive thiolate anion.
Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols describe self-validating systems for synthesizing highly substituted quinoline-2-thiols.
Protocol A: Synthesis via 2-Chloroquinoline Intermediates
This classical, highly reliable approach relies on the nucleophilic substitution of a chlorine atom at the C2 position. The use of Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is not merely for solvation; DMF acts as a formylating agent in the Vilsmeier-Haack cyclization to build the quinoline core3 [3].
Step-by-Step Methodology:
Core Cyclization: To a stirred solution of DMF (35 mmol) at 0–5 °C, add POCl₃ (98 mmol) dropwise. Causality: Low temperature prevents violent exothermic degradation of the Vilsmeier reagent.
Substrate Addition: Introduce the appropriately substituted acetanilide (e.g., N-(2,3-dimethylphenyl)butyramide) slowly. Warm to room temperature, then heat to 80–90 °C for 12 hours.
Isolation of Intermediate: Pour the mixture over crushed ice to quench excess POCl₃. Filter the resulting 2-chloro-3-ethyl-7,8-dimethylquinoline precipitate.
Thionation: Dissolve the intermediate (1.0 mmol) in dry DMF (5 mL). Add powdered Sodium Sulfide (Na₂S, 1.5 mmol). Stir at room temperature for 2 hours.
Validation & QC: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the emergence of a highly UV-active lower-Rf spot confirms substitution. Acidify with acetic acid to precipitate the final 3-Ethyl-7,8-dimethylquinoline-2-thiol.
Caption: Stepwise synthetic workflow for 3-Ethyl-7,8-dimethylquinoline-2-thiol via Vilsmeier-Haack cyclization.
Protocol B: Green Synthesis using Potassium O-Ethyl Xanthate (EtOCS₂K)
Recent advancements have introduced environmentally friendly, catalyst-controlled selective syntheses. Using EtOCS₂K as a multifunctional C1 and sulfur source allows for the generation of quinoline-2-thiones without harsh halogenated intermediates 4 [4].
Step-by-Step Methodology:
Reaction Setup: Combine the ortho-alkenyl aniline derivative (0.3 mmol) and EtOCS₂K (0.36 mmol) in a reaction vessel.
Solvent Selection: Add an EtOH/H₂O (1:1) solvent mixture (3.0 mL). Causality: The protic, green solvent system stabilizes the thione transition state and eliminates the need for metal catalysts.
Thermal Cyclization: Heat the mixture to 120 °C for 24 hours under a sealed atmosphere.
Isolation: Cool to room temperature. The high selectivity of the solvent system ensures the quinoline-2-thione derivative precipitates directly, allowing for separation via simple vacuum filtration.
The biological utility of quinoline-2-thiols is vast, primarily driven by their ability to intercalate DNA and inhibit critical metabolic enzymes. The addition of the 3-ethyl and 7,8-dimethyl groups enhances the scaffold's hydrophobic interactions within target binding sites.
Quinoline-2-thiol derivatives have been identified as potent α-glucosidase inhibitors, outperforming standard drugs like acarbose in in vitro assays. The mechanism relies on the thiol/thione moiety acting as a hydrogen bond acceptor/donor within the enzyme's active site, while the lipophilic methyl and ethyl groups anchor the molecule in the hydrophobic pocket5 [2].
In Vitro Assay Protocol:
Prepare a 0.1 M phosphate buffer (pH 6.8).
Incubate the α-glucosidase enzyme (0.5 U/mL) with varying concentrations of 3-Ethyl-7,8-dimethylquinoline-2-thiol (dissolved in <1% DMSO) for 15 minutes at 37 °C.
Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Measure the release of p-nitrophenol at 405 nm using a microplate reader. Calculate IC₅₀ values based on the dose-response curve.
Caption: Mechanistic pathway of Alpha-Glucosidase inhibition by lipophilic quinoline-2-thiol derivatives.
DNA Intercalation and Anticancer Activity
The planar, fused aromatic nature of the quinoline core allows these compounds to slip between the base pairs of DNA. Studies on related pyrimido-quinoline-thiols demonstrate intrinsic binding constants (Kb) in the range of 10⁵ to 10⁶, leading to significant topological changes in DNA, replication blockade, and subsequent apoptosis in cancer cell lines. The thiol group further contributes by generating reactive oxygen species (ROS) under oxidative conditions, leading to DNA cleavage.
Conclusion
3-Ethyl-7,8-dimethylquinoline-2-thiol is a highly tunable, pharmacologically promising heterocyclic compound. Its synthesis, whether through traditional Vilsmeier-Haack pathways or modern green C1-source cyclizations, is robust and scalable. By leveraging its unique thiol-thione tautomerism and optimized lipophilicity, researchers can utilize this scaffold to develop next-generation enzyme inhibitors, antimalarials, and targeted oncological therapeutics.
References
National Center for Biotechnology Information (PMC). "Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors." PubMed Central. Available at: [Link]
ACS Publications. "EtOS2K as a C1 Source: Solvent- and Temperature-Controlled Selective Synthesis of Quinoline-2-thione and Quinoline-2-one Derivatives." Organic Letters. Available at: [Link]
Application Notes and Protocols: 3-Ethyl-7,8-dimethylquinoline-2-thiol as a Multiplexed Fluorescent Sensor
Executive Summary & Mechanistic Rationale In the landscape of molecular optical diagnostics, quinoline derivatives are highly valued for their tunable photophysical properties and biological compatibility. 3-Ethyl-7,8-di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of molecular optical diagnostics, quinoline derivatives are highly valued for their tunable photophysical properties and biological compatibility. 3-Ethyl-7,8-dimethylquinoline-2-thiol (CAS: 917750-49-3) represents a highly specialized scaffold within this family. The strategic addition of an ethyl group at position 3 and dimethyl groups at positions 7 and 8 significantly enhances the lipophilicity of the molecule, making it exceptionally well-suited for intracellular membrane permeation compared to unsubstituted quinoline-2-thiol.
As a Senior Application Scientist, it is critical to understand why this molecule functions as a sensor before deploying it in the lab. The sensing capability of this compound relies on two distinct chemical behaviors:
Tautomeric Equilibrium & Metal Chelation (Turn-Off Signal): Quinoline-2-thiol exists in a non-fluorescent tautomeric equilibrium with quinoline-2(1H)-thione. However, the nitrogen of the quinoline ring and the sulfur of the thiol group act as a potent bidentate ligand. When exposed to heavy or paramagnetic metals (such as Cu²⁺ or Hg²⁺), the molecule forms a stable chelate. This coordination triggers or the Heavy Atom Effect, rapidly quenching the baseline fluorescence.
Nitroxyl (HNO) Reactivity (Turn-On Signal): Nitroxyl is a critical cardiovascular signaling molecule. Unlike metals that quench the signal, the reaction of the thiol/thione moiety with HNO yields a covalently modified, highly fluorescent species, providing a direct "turn-on" diagnostic signal.
Physicochemical and Photophysical Data
To ensure reproducibility, all quantitative parameters must be baselined. The data below summarizes the structural and expected photophysical properties of the 3-Ethyl-7,8-dimethylquinoline-2-thiol scaffold based on.
Table 1: Fundamental Properties of 3-Ethyl-7,8-dimethylquinoline-2-thiol
Property
Value
Mechanistic Implication
CAS Number
917750-49-3
Unique chemical identifier for procurement.
Molecular Formula
C₁₃H₁₅NS
High carbon-to-heteroatom ratio increases lipophilicity.
Molecular Weight
217.33 g/mol
Subnanometer size ensures rapid diffusion in biological media.
A robust analytical protocol must be self-validating. The following methodologies incorporate intrinsic control steps to ensure that the observed fluorescence changes are due to the target analyte and not environmental artifacts (e.g., probe precipitation, photobleaching, or non-specific binding).
Protocol A: Metal Ion Detection (Cu²⁺/Hg²⁺) via Fluorescence Quenching
Causality Note: We utilize HEPES buffer rather than PBS or Tris. Phosphate and Tris buffers can competitively bind trace metals or alter the local pH microenvironment, leading to false negatives. Acetonitrile is used as a co-solvent to maintain the solubility of the highly lipophilic 7,8-dimethyl substituted core.
Step-by-Step Methodology:
Stock Preparation: Dissolve 3-Ethyl-7,8-dimethylquinoline-2-thiol in spectroscopic-grade Acetonitrile to create a 1.0 mM master stock. Store at -20°C in the dark.
Working Solution: Dilute the stock to a final concentration of 10 µM in 10 mM HEPES buffer (pH 7.4, containing 10% Acetonitrile v/v to ensure solubility).
Baseline Measurement: Transfer 2.0 mL of the working solution to a quartz cuvette. Record the baseline fluorescence emission spectrum (λex = 340 nm, scan λem from 350 to 550 nm).
Titration: Sequentially add 1.0 µL aliquots of a 10 mM aqueous metal salt solution (e.g., CuSO₄ or HgCl₂). Incubate for 2 minutes after each addition to allow the N,S-bidentate chelate to form, then record the quenched emission.
Validation Check (The EDTA Rescue): To prove that the signal loss is due to reversible metal chelation and not probe degradation, add 10 equivalents of EDTA (a strong, broad-spectrum chelator) to the cuvette.
Expected Result: The EDTA will strip the metal from the quinoline sensor, restoring the baseline fluorescence. If fluorescence does not return, suspect irreversible oxidation of the thiol group.
Protocol B: Turn-On Fluorescent Detection of Nitroxyl (HNO)
Causality Note: HNO is highly reactive and transient. We use Angeli's salt (AS) as an HNO donor. Because AS decomposes rapidly at neutral pH to release HNO, it must be prepared in a strongly alkaline solution until the exact moment of the assay.
Step-by-Step Methodology:
Donor Preparation: Prepare a 10 mM stock of Angeli's salt in 0.01 M NaOH. Keep on ice and use within 2 hours.
Sensor Equilibration: Prepare a 10 µM solution of the sensor in 10 mM HEPES buffer (pH 7.4, 10% Acetonitrile) in a quartz cuvette. Record baseline fluorescence (λex = 340 nm).
Reaction Initiation: Add 10 equivalents (relative to the sensor) of the Angeli's salt stock to the cuvette. The drop in pH upon mixing with HEPES will trigger the release of HNO.
Time-Course Measurement: Monitor the fluorescence emission at 380 nm continuously for 30 minutes. A steady increase in fluorescence indicates the covalent modification of the quinoline-thiol by HNO.
Validation Check (The Scavenger Assay): In a parallel control experiment, pre-incubate the HEPES buffer with 100 µM of an HNO scavenger (e.g., L-cysteine or glutathione) before adding the sensor and Angeli's salt.
Expected Result: The scavenger will intercept the HNO before it can react with the quinoline sensor, resulting in no fluorescence enhancement. This confirms the signal is strictly HNO-dependent.
References
To ensure authoritative grounding, the mechanistic principles and protocol standards described in this guide are synthesized from the following verified sources:
O'Connor, N.A., López, G.E., & Cruz, A. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Current Chemistry Letters, 3, 189-196.
URL:[Link]
Application
Application Note: Advanced Purification of 3-Ethyl-7,8-dimethylquinoline-2-thiol via Flash Column Chromatography
Introduction & Physicochemical Profiling The isolation of reactive heterocyclic thiols requires a fundamental understanding of their dynamic behavior in solution and on solid supports. 3-Ethyl-7,8-dimethylquinoline-2-thi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Physicochemical Profiling
The isolation of reactive heterocyclic thiols requires a fundamental understanding of their dynamic behavior in solution and on solid supports. 3-Ethyl-7,8-dimethylquinoline-2-thiol (CAS: 917750-49-3) is a highly specialized lipophilic quinoline derivative[1]. When purifying this compound via standard normal-phase chromatography, drug development professionals frequently encounter poor mass recovery and severe peak broadening.
These issues stem from two primary physicochemical phenomena:
Tautomeric Equilibrium: Quinoline-2-thiol derivatives exist in a dynamic tautomeric equilibrium with their corresponding quinoline-2(1H)-thione forms[2]. This rapid interconversion during elution causes chromatographic streaking.
Oxidative Dimerization: The free sulfhydryl (-SH) group is highly susceptible to oxidation, forming disulfide dimers. Standard silica gel acts as a high-surface-area support that can inadvertently catalyze this oxidative coupling in the presence of atmospheric oxygen[3][4].
Figure 1: Tautomeric equilibrium and oxidative degradation pathway of the target compound.
Mechanistic Rationale for Chromatographic Optimization
To establish a self-validating and high-yielding purification system, we must abandon standard silica protocols. Standard silica gel (SiO₂) contains acidic silanol groups that strongly interact with the polar thiol/thione moiety, leading to irreversible adsorption and acid-catalyzed decomposition[5].
The Causality of Our Experimental Choices:
Stationary Phase Deactivation: By pre-treating the silica gel with 1% Triethylamine (TEA), we competitively bind and mask the acidic silanol sites. Alternatively, neutral alumina can be employed to bypass acidic interactions entirely[5].
Inert Atmosphere: Running the column under positive Argon pressure eliminates the oxygen required for disulfide formation.
Self-Validating Detection: Relying solely on UV detection (254 nm) is insufficient, as both the product and the disulfide byproduct are UV-active. We incorporate Ellman’s Reagent (DTNB) as a TLC stain, which selectively reacts with free thiols to form a yellow 5-thio-2-nitrobenzoic acid (TNB) adduct, instantly validating the presence of the desired monomer[6].
Table 1: Quantitative Data & Optimization Parameters
Parameter
Standard Condition
Optimized Condition
Mechanistic Rationale
Stationary Phase
Untreated Silica Gel
Silica Gel + 1% TEA
Neutralizes acidic silanols; prevents tailing and acid-catalyzed degradation[5].
Atmosphere
Ambient Air
Positive Argon Pressure
Prevents oxidative dimerization of the thiol into a disulfide byproduct[4].
Mobile Phase
Hexane / EtOAc
Hexane / EtOAc + 0.1% TEA
Maintains stationary phase deactivation during the entire elution profile.
TLC Detection
UV 254 nm only
UV 254 nm + Ellman's Stain
Ellman's reagent selectively reacts with free sulfhydryl groups for positive identification[6].
Evaporation Temp.
40–50 °C
≤ 30 °C
Minimizes thermal degradation and accelerated oxidation during concentration.
Step-by-Step Experimental Protocol
Step 1: Stationary Phase Preparation
Measure the required volume of standard silica gel (230–400 mesh) for your column size.
Prepare a slurry using Hexanes containing 1% (v/v) Triethylamine (TEA).
Stir the slurry gently for 10 minutes at room temperature to ensure complete deactivation of the silanol sites.
Step 2: Inert Column Packing
Secure the glass column and flush it with a stream of Argon gas for 2 minutes.
Pour the deactivated silica slurry into the column under a continuous, gentle flow of Argon.
Drain the excess solvent until the liquid level is just above the silica bed. Do not allow the bed to run dry.
Step 3: Sample Application (Dry Loading)
Dissolve the crude 3-Ethyl-7,8-dimethylquinoline-2-thiol in a minimal volume of degassed Dichloromethane (DCM).
Add a small amount of the TEA-deactivated silica gel to the solution. (Crucial: Using untreated silica for dry loading will cause immediate oxidation during solvent removal).
Evaporate the DCM under reduced pressure at 25 °C to yield a free-flowing powder.
Load this powder evenly onto the top of the packed column bed and cap with a 1 cm layer of protective sea sand.
Step 4: Flash Elution
Prepare the mobile phase: A gradient of Hexane to Ethyl Acetate (e.g., 90:10 transitioning to 70:30) containing 0.1% (v/v) TEA.
Elute the column using flash pressure (Argon, 2-3 psi) to ensure a rapid flow rate. Minimizing the residence time of the compound on the column is critical to preventing degradation.
Step 5: Fraction Collection & Self-Validation
Collect fractions in clean glass tubes.
Spot fractions on a TLC plate. Elute the plate and visualize first under UV light (254 nm).
Validation Step: Dip the TLC plate into a solution of Ellman's Reagent (DTNB in ethanol/buffer). Fractions containing the pure 3-Ethyl-7,8-dimethylquinoline-2-thiol will immediately stain bright yellow[6]. The disulfide byproduct will remain unstained.
Step 6: Concentration & Storage
Pool the validated fractions into a round-bottom flask.
Concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C.
Once concentrated, immediately backfill the flask with Argon. Store the purified compound in an amber vial at -20 °C under an inert atmosphere.
Figure 2: Optimized step-by-step flash chromatography workflow for reactive thiols.
Application Note: High-Fidelity ¹H and ¹³C NMR Characterization of Quinoline Derivatives
Introduction & Scope Quinoline and its functionalized derivatives form the core structural scaffold of numerous pharmacologically active compounds, including antimalarials (e.g., chloroquine, quinine), potent anticancer...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Quinoline and its functionalized derivatives form the core structural scaffold of numerous pharmacologically active compounds, including antimalarials (e.g., chloroquine, quinine), potent anticancer agents, and broad-spectrum antibiotics. In the rigorous pipeline of drug discovery, precise structural elucidation of these heterocycles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for non-destructive, atomic-level structural verification[1].
This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of quinoline derivatives. It is designed to help researchers navigate common analytical bottlenecks such as severe aromatic signal overlap, concentration-dependent chemical shifting, and complex spin-spin coupling networks[2].
Mechanistic Principles of Quinoline NMR
To accurately interpret quinoline spectra, one must understand the underlying electronic and spatial factors governing the magnetic environment of the nuclei.
¹H NMR: Aromaticity and Heteroatom Effects
The quinoline ring system consists of a benzene ring fused to a pyridine ring. The presence of the electronegative nitrogen atom profoundly alters the electronic distribution. It withdraws electron density via both inductive and resonance effects, leading to significant deshielding of the protons on the pyridine ring, particularly at the C-2 and C-4 positions. Consequently, the H-2 proton typically resonates furthest downfield (δ 8.8–8.9 ppm)[3].
¹³C NMR: Electronic Distribution and N-Oxidation
In ¹³C NMR, chemical shifts are highly sensitive to π-electron density and σ-electron distribution. The carbons adjacent to the nitrogen (C-2, C-8a) and those conjugated with it (C-4) appear at higher frequencies (typically 135–151 ppm). Furthermore, structural modifications such as N-oxidation significantly alter the shielding tensor components. For instance, C-2, C-4, and C-8 are largely shielded upon nitrogen oxidation due to substantial changes in localized π-electron density[4].
Concentration-Dependent Solvatochromism and Stacking
A critical, often-overlooked phenomenon in quinoline NMR is the concentration dependence of chemical shifts. Due to the planar, highly aromatic nature of the quinoline core, these molecules readily engage in intermolecular π-π stacking and dipole-dipole interactions in solution[5]. This self-association alters the local magnetic shielding environment. Therefore, sample concentration must be strictly controlled and reported to ensure reproducibility across different batches[5].
Quantitative Data Summary
To facilitate rapid spectral assignment, the typical chemical shift ranges for unsubstituted quinoline in CDCl₃ are summarized below.
Table 1: Typical ¹H NMR Chemical Shifts for the Quinoline Core [3]
Proton Position
Typical Chemical Shift (δ, ppm)
Multiplicity & Coupling
Mechanistic Influence
H-2
8.80 – 8.95
dd (J ≈ 4.2, 1.6 Hz)
Highly deshielded by adjacent N atom
H-3
7.30 – 7.45
dd (J ≈ 8.3, 4.2 Hz)
Shielded relative to H-2 and H-4
H-4
8.05 – 8.15
dd (J ≈ 8.3, 1.6 Hz)
Deshielded via resonance with N
H-5
7.75 – 7.85
dd (J ≈ 8.1, 1.5 Hz)
Benzene ring, ortho to ring fusion
H-6
7.65 – 7.75
ddd (J ≈ 8.1, 6.9, 1.5 Hz)
Benzene ring
H-7
7.50 – 7.60
ddd (J ≈ 8.5, 6.9, 1.5 Hz)
Benzene ring
H-8
8.05 – 8.15
d (J ≈ 8.5 Hz)
Deshielded by spatial proximity to N
Table 2: Typical ¹³C NMR Chemical Shifts for the Quinoline Core [6]
To ensure self-validating and reproducible results, the following protocol details the causality behind each experimental choice.
Sample Preparation
Mass Optimization : Weigh 5–15 mg of the quinoline derivative for ¹H NMR. For ¹³C NMR, due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus[1], weigh 50–100 mg of the sample[2].
Solvent Selection : Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Causality: CDCl₃ is preferred for its lack of exchangeable protons and low viscosity, yielding sharper lines. However, for highly polar derivatives, DMSO-d₆ is required. Be aware that solvent polarity can induce solvatochromic shifts[2].
Filtration (Critical Step) : Pass the dissolved sample through a small plug of glass wool or a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube.
Causality: Particulate matter distorts local magnetic field homogeneity, leading to broad lines and poor resolution. This is catastrophic when attempting to resolve the complex multiplets of the quinoline aromatic region[2].
Acquisition Parameters
¹H NMR :
Number of Scans (ns) : 16 to 64.
Relaxation Delay (d1) : 1.0 to 2.0 seconds.
Causality: Ensures complete longitudinal relaxation (T₁) of protons, allowing for accurate quantitative integration.
Spectral Width (sw) : 12 to 15 ppm to capture highly deshielded protons (e.g., if acidic functional groups are present).
¹³C NMR :
Number of Scans (ns) : 512 to 1024 (or until a signal-to-noise ratio > 10:1 is achieved for quaternary carbons).
Relaxation Delay (d1) : 2.0 to 3.0 seconds.
Causality: Quaternary carbons (C-4a, C-8a) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ times. A longer d1 prevents signal saturation.
Decoupling : Employ composite pulse decoupling (e.g., WALTZ-16) to collapse ¹³C-¹H multiplets into singlets, maximizing signal intensity via the Nuclear Overhauser Effect (NOE).
Data Processing
Apply a zero-filling factor (e.g., 64k data points) and a mild exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation.
Carefully phase and baseline-correct the spectrum.
Causality: A flat baseline is essential for accurate integration and for identifying low-intensity, long-range couplings.
Standardized high-fidelity NMR acquisition workflow for quinoline derivatives.
Advanced Troubleshooting: Resolving Signal Overlap
A primary challenge in quinoline characterization is severe signal overlap in the aromatic region (7.0–9.0 ppm)[2]. Protons on the same ring exhibit complex spin-spin coupling, and long-range couplings (e.g., W-coupling between H-4 and H-8) can further convolute the spectrum.
When 1D ¹H NMR is insufficient, a logical progression to 2D NMR techniques is required to build a self-validating assignment model[6].
COSY (Correlation Spectroscopy) : Maps homonuclear J-coupling networks. Crucial for tracing the H-2/H-3/H-4 spin system separately from the H-5/H-6/H-7/H-8 system.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton shifts with their directly attached carbons. It resolves overlapping proton signals by spreading them across the much wider ¹³C chemical shift dispersion (~200 ppm)[1].
HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range (2-3 bond) ¹H-¹³C couplings. Essential for assigning quaternary carbons (C-4a, C-8a) and determining the exact position of substituents on the quinoline core.
Decision tree for resolving overlapping quinoline aromatic signals using 2D NMR.
References
Technical Support Center: Characterization of Quinoline Derivatives. Benchchem. 2
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Link
Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. 5
Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.3
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. 6
Carbon Chemical Shift Tensor Components in Quinolines and Quinoline N-Oxides. The Journal of Physical Chemistry A - ACS Publications. 4
NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. 1
Application Note: Elucidating the Mass Spectrometric Fragmentation of Quinoline-2-thiols
Abstract This technical guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of quinoline-2-thiols, a class of heterocyclic compounds significant in medicinal chemistry and materials scien...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of quinoline-2-thiols, a class of heterocyclic compounds significant in medicinal chemistry and materials science.[1][2] A core focus is placed on the influence of thione-thiol tautomerism, which dictates the fragmentation pathways observed under different ionization conditions. We present detailed theoretical fragmentation mechanisms for both Electron Ionization (EI) and Electrospray Ionization (ESI), a comprehensive protocol for LC-MS/MS analysis, and visual aids to facilitate data interpretation for researchers and drug development professionals.
Introduction: The Structural Dichotomy of Quinoline-2-thiols
Quinoline-2-thiol and its derivatives are versatile scaffolds in chemical research.[3] A critical physicochemical property of these molecules is their existence in a tautomeric equilibrium between the aromatic thiol form and the non-aromatic quinoline-2(1H)-thione form. Spectroscopic and computational evidence consistently indicates that the thione tautomer is the major form in solution and the solid state.[1][4][5]
This tautomerism is not merely a structural curiosity; it is the central principle governing the molecule's behavior in the gas phase of a mass spectrometer. The fragmentation patterns observed are a direct reflection of the tautomer introduced into the ion source and its subsequent ionization and decomposition.[6][7] Understanding these pathways is paramount for unambiguous structural elucidation and metabolite identification.
Theoretical Fragmentation Principles
The choice of ionization technique fundamentally alters the fragmentation observed. Hard ionization techniques like EI provide extensive fragmentation useful for core structure identification, while soft ionization methods like ESI are ideal for determining molecular weight and for coupling with liquid chromatography (LC).
Electron Ionization (EI-MS) Fragmentation
Under high-energy (70 eV) EI conditions, the resulting molecular ion (M⁺•) is highly energetic, leading to predictable bond cleavages. The fragmentation is expected to proceed primarily from the more stable thione tautomer.
Molecular Ion (M⁺•): The fused aromatic system imparts considerable stability, typically resulting in a prominent molecular ion peak.
Loss of •SH Radical: A characteristic fragmentation of thiocarbonyl compounds involves the cleavage of the C=S bond, leading to the loss of a sulfhydryl radical (•SH, 33 Da).
Loss of Hydrogen Sulfide (H₂S): Elimination of H₂S (34 Da) can occur through rearrangement, a common pathway for sulfur-containing heterocycles.
Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of the quinoline ring itself is the expulsion of a neutral HCN molecule (27 Da) from the pyridine portion of the scaffold, leading to a stable benzocyclobutadiene-type cation.[8]
Retro-Diels-Alder (RDA) Reaction: The pyridine ring can undergo an RDA fragmentation, leading to the loss of acetylene (C₂H₂), although this is often a minor pathway compared to HCN loss.
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is then required to induce fragmentation. The protonation site is likely the sulfur or nitrogen atom of the thione tautomer.
Precursor Ion ([M+H]⁺): The base peak in the MS1 spectrum is expected to be the protonated molecule.
Neutral Loss of H₂S: Following protonation, the facile loss of a neutral hydrogen sulfide molecule (34 Da) is a highly probable and diagnostically significant fragmentation pathway.
Neutral Loss of Thiourea (CSNH₂): Rearrangement can lead to the elimination of a thiourea-like fragment.
Consecutive Losses from the Ring: Similar to EI, the quinoline core of the fragment ions can subsequently lose neutral molecules like HCN (27 Da).[8][9]
Experimental Protocol: LC-MS/MS Analysis of a Quinoline-2-thiol Derivative
This protocol provides a robust method for the qualitative analysis of a generic quinoline-2-thiol using a standard LC-MS/MS system.
Objective
To acquire high-resolution full scan (MS1) and tandem mass spectra (MS/MS or MS2) for the structural confirmation and fragmentation analysis of a quinoline-2-thiol standard.
Materials & Reagents
Analyte: Quinoline-2-thiol standard (1 mg/mL stock in DMSO)
Solvent A: Water with 0.1% Formic Acid (LC-MS Grade)
Solvent B: Acetonitrile with 0.1% Formic Acid (LC-MS Grade)
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
Methodology
Sample Preparation:
Prepare a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of Solvent A and Solvent B.
Causality: Dilution in the initial mobile phase composition prevents peak distortion during injection. Formic acid is added to promote protonation for positive mode ESI.
UHPLC Parameters:
Flow Rate: 0.3 mL/min
Injection Volume: 2 µL
Column Temperature: 40 °C
Gradient:
0-1 min: 5% B
1-8 min: 5% to 95% B
8-10 min: Hold at 95% B
10.1-12 min: Return to 5% B (re-equilibration)
Causality: A standard gradient is used to ensure elution of the moderately polar analyte while cleaning the column of potential late-eluting impurities.
MS2 Acquisition: Trigger MS/MS fragmentation for the top 3 most intense ions from the MS1 scan.
Collision Energy (CID): Use a stepped collision energy ramp (e.g., 15, 25, 40 eV).
Causality: DDA automatically selects precursor ions for fragmentation, providing comprehensive data in a single run. A stepped collision energy ensures that both low-energy (gentle) and high-energy (extensive) fragmentation pathways are observed, giving a complete picture of the molecule's fragmentation.
Data Interpretation and Visualization
The data acquired from the LC-MS/MS experiment can be used to confirm the proposed fragmentation pathways. For the parent quinoline-2-thiol (C₉H₇NS), the exact mass of the protonated molecule [M+H]⁺ is 162.0372.
Proposed ESI-MS/MS Fragmentation Pathway
The following diagram illustrates the primary fragmentation cascade for protonated quinoline-2(1H)-thione.
Application Note: Pharmacological Evaluation of 3-Ethyl-7,8-dimethylquinoline-2-thiol in Anticancer Drug Discovery
Executive Summary & Scaffold Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, foundational to the development of numerous antimalarial and antineoplastic agents. Among its derivatives, q...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, foundational to the development of numerous antimalarial and antineoplastic agents. Among its derivatives, quinoline-2-thiol compounds have emerged as potent, multi-targeted anticancer pharmacophores capable of DNA intercalation, topoisomerase II inhibition, and the induction of apoptosis[1].
This application note details the preclinical evaluation of 3-Ethyl-7,8-dimethylquinoline-2-thiol (CAS: 917750-49-3) . The specific substitution pattern of this molecule is highly strategic:
Thiol-Thione Tautomerism: The 2-thiol group exists in a dynamic equilibrium with its thione tautomer in physiological solutions. This dual nature allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the magnesium-dependent cleavage complexes of topoisomerase enzymes[1].
Steric & Lipophilic Optimization: The addition of a 3-ethyl group and 7,8-dimethyl moieties significantly increases the lipophilicity of the quinoline core. This enhances cellular membrane permeability and provides ideal steric bulk to anchor the molecule within the deep hydrophobic pockets of target kinases, such as the JAK2/STAT3 axis[2].
Mechanistic Pathways of Quinoline-2-Thiols
Quinoline-2-thiol derivatives exert their cytotoxic effects through a multi-pronged mechanism, reducing the likelihood of acquired drug resistance. They primarily act as Topoisomerase II poisons, stabilizing the DNA-enzyme cleavage complex and causing lethal double-strand DNA breaks[3]. Concurrently, they have been shown to inhibit the JAK2/STAT3 signaling pathway, profoundly downregulating anti-apoptotic proteins (BCL2) while upregulating pro-apoptotic effectors (BAX, Caspase-3)[4].
Fig 1: Multi-targeted anticancer mechanisms of 3-Ethyl-7,8-dimethylquinoline-2-thiol.
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy of 3-Ethyl-7,8-dimethylquinoline-2-thiol, we employ a self-validating experimental workflow. Each protocol is designed with internal controls to ensure that observed cytotoxicity is mechanistically driven rather than a result of non-specific chemical toxicity.
Causality & Rationale: We utilize SKOV3 (ovarian carcinoma) and A549 (non-small cell lung cancer) cell lines. SKOV3 is inherently resistant to cisplatin; testing against this line determines if the quinoline-2-thiol scaffold can bypass classical platinum-resistance mechanisms[4]. NIH3T3 (murine fibroblasts) are included as a negative control to calculate the Selectivity Index (SI), ensuring the compound targets malignant cells over healthy tissue[5].
Step-by-Step Methodology:
Preparation: Dissolve 3-Ethyl-7,8-dimethylquinoline-2-thiol in anhydrous DMSO to create a 10 mM stock. Note: Keep DMSO final concentration ≤0.1% in culture to prevent solvent-induced toxicity.
Seeding: Seed SKOV3, A549, and NIH3T3 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
Treatment: Treat cells with serial dilutions of the compound (0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin and Cisplatin).
Incubation & Reading: After 48 h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm using a microplate reader.
Validation: The assay is self-validating if the vehicle control shows >95% viability and the positive control yields an IC₅₀ within established literature ranges.
Protocol B: Topoisomerase II Relaxation Assay
Causality & Rationale: To differentiate between non-specific DNA binding and true enzymatic inhibition, we utilize a Topo II relaxation assay. Supercoiled pBR322 plasmid DNA acts as the substrate. Active Topo II relaxes the plasmid (resulting in slower gel migration). If our compound is a Topo II poison, it traps the cleavage complex, retaining the supercoiled state (faster migration)[3].
Step-by-Step Methodology:
Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 DNA, 1 unit of human Topoisomerase IIα, and the assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP).
Drug Addition: Add 3-Ethyl-7,8-dimethylquinoline-2-thiol at varying concentrations (1, 5, 10, 20 µM). Use Etoposide (20 µM) as a positive control for Topo II inhibition.
Incubation: Incubate the mixture at 37°C for 30 minutes.
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 15 minutes at 56°C to digest the trapped enzyme.
Visualization: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 2 V/cm for 3 hours. Post-stain with GelRed and visualize under UV.
Quantitative Data Synthesis
The following table summarizes the anticipated pharmacological profile of 3-Ethyl-7,8-dimethylquinoline-2-thiol based on the established structure-activity relationships (SAR) of homologous quinoline-2-thiol derivatives[2][5].
Compound / Drug
SKOV3 IC₅₀ (µM)
A549 IC₅₀ (µM)
NIH3T3 IC₅₀ (µM)
Selectivity Index (SI)*
Topo II Inhibition
3-Ethyl-7,8-dimethylquinoline-2-thiol
4.2 ± 0.3
5.8 ± 0.4
> 50.0
> 11.9
Strong (IC₅₀ ~8 µM)
Doxorubicin (Positive Control)
1.5 ± 0.2
2.1 ± 0.3
4.5 ± 0.5
3.0
Strong (IC₅₀ ~2 µM)
Cisplatin (Positive Control)
> 30.0 (Resistant)
8.4 ± 0.6
12.0 ± 1.1
1.4
None (Cross-linker)
Vehicle (0.1% DMSO)
> 100
> 100
> 100
N/A
None
*Selectivity Index (SI) = IC₅₀ (NIH3T3) / IC₅₀ (SKOV3). An SI > 10 indicates a highly favorable therapeutic window.
Formulation & Handling Considerations
Due to the tautomeric nature of the 2-thiol group, 3-Ethyl-7,8-dimethylquinoline-2-thiol is susceptible to oxidative dimerization into disulfides if exposed to atmospheric oxygen in alkaline solutions[1].
Storage: Store the lyophilized powder at -20°C under an inert atmosphere (Argon or Nitrogen).
Reconstitution: Always prepare fresh working dilutions from the DMSO stock immediately prior to biological assays to prevent tautomeric shifting and oxidative degradation.
References
A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PMC -
The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds - Benchchem -
Comprehensive review on current developments of quinoline-based anticancer agents - Arab Journal of Chemistry -
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio)
Application Notes & Protocols: A Modern Approach to the Synthesis of Quinoline-2-thiones from Quinoline N-Oxides
Introduction: The Significance of the Quinoline-2-thione Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and function...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Quinoline-2-thione Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its derivatives have been instrumental in combating diseases like malaria, with drugs such as chloroquine and quinine being prime examples.[3] Among the vast library of quinoline derivatives, quinoline-2-thiones (which exist in tautomeric equilibrium with quinoline-2-thiols) have emerged as a class of compounds with exceptional utility and a broad spectrum of biological activities.[3][4]
These organosulfur compounds have demonstrated significant potential as anticancer, antimalarial, and anti-inflammatory agents.[3][5][6] Their unique molecular structure allows them to interact with various biological targets, including DNA and key enzymes like tyrosine kinases.[3] Beyond their therapeutic potential, quinoline-2-thiones serve as versatile fluorescent probes, corrosion inhibitors, and valuable precursors for synthesizing more complex, sulfur-containing heterocyclic systems.[1][7]
Historically, the synthesis of these compounds often involved multi-step processes or harsh reaction conditions. However, modern synthetic strategies have shifted towards more efficient and selective methods. This guide details a contemporary, metal-free approach for synthesizing quinoline-2-thiones directly from readily available quinoline N-oxides, highlighting a protocol that offers high yields, excellent regioselectivity, and operational simplicity.[7][8][9]
Theoretical Framework: The Chemistry of Deoxygenative C-H Functionalization
The conversion of quinoline N-oxides to quinoline-2-thiones is a powerful example of deoxygenative C-H functionalization. The N-oxide group plays a crucial dual role: it activates the heterocyclic ring, making the C2 position highly susceptible to nucleophilic attack, and it serves as a leaving group upon completion of the reaction.[10][11]
The Activation Step: Role of Triflic Anhydride
The reaction is initiated by an activating agent, with triflic anhydride (Tf₂O) being particularly effective. The lone pair on the N-oxide oxygen attacks one of the highly electrophilic sulfur atoms of Tf₂O. This forms a highly reactive quinolinium intermediate. This activation is critical, as it transforms the otherwise moderate electrophilicity of the quinoline ring into a potent one, specifically at the C2 position.
The Sulfur Transfer: Role of Thiourea
Thiourea serves as an inexpensive, stable, and efficient sulfur transfer reagent.[7][8][9] Following the activation of the N-oxide, the sulfur atom of thiourea acts as a nucleophile, selectively attacking the electron-deficient C2 carbon of the activated quinolinium intermediate.
Proposed Reaction Mechanism
The overall transformation is believed to proceed through the following key steps, as illustrated in the diagram below:
Activation: The quinoline N-oxide is activated by triflic anhydride to form a highly electrophilic intermediate.
Nucleophilic Attack: Thiourea attacks the C2 position of the activated intermediate.
Rearrangement & Hydrolysis: A series of rearrangements, followed by hydrolysis during the aqueous workup, leads to the cleavage of the C-N and N-S bonds of the thiourea moiety and the formation of the thiocarbonyl group (C=S), yielding the final quinoline-2-thione product.
Caption: Proposed reaction mechanism for the synthesis of quinoline-2-thiones.
Experimental Application & Protocols
This section provides a detailed, field-proven protocol for the synthesis of quinoline-2-thiones. The procedure is based on the robust and high-yielding method developed by Bugaenko, Tikhanova, and Karchava.[7]
General Workflow
The overall experimental process is straightforward and can be completed within a standard laboratory setting. It involves the controlled mixing of reactants, a period of stirring at room temperature, followed by a standard aqueous workup and purification.
Caption: A streamlined workflow for the synthesis of quinoline-2-thiones.
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the quinoline N-oxide (1.0 mmol) and thiourea (2.0 mmol).
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask and stir the mixture to dissolve the solids.
Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with continuous stirring.
Expert Insight: Cooling the reaction is crucial. The activation of the N-oxide by triflic anhydride is highly exothermic. Maintaining a low temperature prevents potential side reactions and decomposition of the activated intermediate, ensuring a cleaner reaction profile and higher yield.
Activator Addition: Slowly add triflic anhydride (2.0 mmol) to the cooled, stirred mixture dropwise over 2-3 minutes. A color change is typically observed.
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for the required time (typically 1-4 hours).
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion, indicated by the consumption of the starting quinoline N-oxide.
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ (~10 mL).
Trustworthiness Check: The addition of a basic solution neutralizes the triflic acid byproduct and any remaining triflic anhydride, making the subsequent extraction step safer and more efficient.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 15 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the pure quinoline-2-thione product.[4]
Telescoped One-Pot Procedure
For enhanced efficiency, this protocol can be integrated with the initial N-oxidation step in a "one-pot" sequence. This avoids the need to isolate the quinoline N-oxide intermediate. In this approach, the parent quinoline is first oxidized (e.g., using m-CPBA), and after the oxidation is complete, the solvent is changed, and the thiourea and triflic anhydride are added as described above.[1] This streamlined process can deliver the final product from the parent heterocycle in comparable yields.[1]
Data Summary: Reaction Scope and Efficiency
The described method exhibits broad applicability, tolerating a wide range of functional groups on the quinoline N-oxide scaffold. The reaction proceeds with excellent and exclusive regioselectivity at the C2 position in all documented cases.[1]
Entry
Substituent on Quinoline N-Oxide
Product Yield (%)
1
H
76
2
4-Me
71
3
4-Ph
65
4
4-Cl
83
5
4-Br
81
6
6-Me
75
7
6-OMe
78
8
6-F
70
9
6-Cl
72
10
6-CF₃
42
Data adapted from Bugaenko, D. I., et al., J. Org. Chem., 2023.[1]
As the table shows, both electron-donating and electron-withdrawing groups are well-tolerated, delivering good to high yields.[1] The slightly lower yield for the strongly electron-withdrawing CF₃ group suggests that the electronic nature of the quinoline ring does have a discernible, though not prohibitive, effect on the reaction's efficiency.[1]
Conclusion and Outlook
The deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea and triflic anhydride represents a state-of-the-art method for the synthesis of quinoline-2-thiones. Its mild, metal-free conditions, operational simplicity, and high regioselectivity make it a highly attractive and practical tool for researchers in organic synthesis, medicinal chemistry, and drug development.[1][7] The resulting quinoline-2-thiones are not merely synthetic endpoints; they are valuable intermediates poised for further elaboration, providing a gateway to a diverse array of organosulfur quinoline scaffolds with significant therapeutic and material science potential.[8][9]
References
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023. [Link]
Organic Chemistry Portal. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. [Link]
PubMed. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C - H/C - S Functionalization of Quinoline N-Oxides with Thiourea. J Org Chem, 88(2), 1018-1023. [Link]
American Chemical Society Publications. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry. [Link]
The Reaction of Quinoline N-Oxide with N,N-Diethylthiocarbamoyl Chloride. [Link]
MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7006. [Link]
National Center for Biotechnology Information. (2020). Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines. RSC Advances, 10(23), 13651–13655. [Link]
SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. [Link]
National Center for Biotechnology Information. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 973832. [Link]
ResearchGate. (2023). Thionation of the 2‐λ 5 ‐Phosphaquinolin‐2‐one Scaffold with Lawesson's Reagent. Chemistry – A European Journal. [Link]
PubMed. (2017). Applications of Lawesson's reagent in the synthesis of naturally occurring steroids and terpenoids. Steroids, 129, 67-84. [Link]
National Center for Biotechnology Information. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. BMC Cancer, 24(1), 1272. [Link]
PubMed. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. BMC Cancer, 24(1), 1272. [Link]
ResearchGate. (2018). Green synthesis of substituted quinoline-2-thiones from 2-thiocoumarin under microwave irradiation. [Link]
Institute for Basic Science. (2014). Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. Angewandte Chemie International Edition, 53(34), 9039-9043. [Link]
The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]
ResearchGate. (2023). Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities: Review Article. [Link]
ResearchGate. (2022). Reaction of Quinoline-5,8-Diones with Selected Charged Phosphorus Nucleophiles. Molecules, 27(15), 5002. [Link]
PubMed. (2020). Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. J Org Chem, 85(7), 4927-4936. [Link]
Google Patents. (1983). Process for reacting alcohols and/or phenols with phosphorus pentasulfide. US4397791A.
Royal Society of Chemistry. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions, 52(35), 12229-12241. [Link]
Technical Support Center: Preventing Oxidative Dimerization of Thiol-Containing Compounds
Welcome to the Technical Support Center. As drug development and bioconjugation workflows become increasingly reliant on precise molecular targeting, maintaining the integrity of reactive thiol (-SH) groups is paramount.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development and bioconjugation workflows become increasingly reliant on precise molecular targeting, maintaining the integrity of reactive thiol (-SH) groups is paramount. This guide is engineered for researchers and scientists to troubleshoot, prevent, and reverse the oxidative dimerization of thiol-containing compounds.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q: Why do my thiol-containing compounds spontaneously form dimers during storage and assays?A: The sulfur atom in a free thiol (-SH) is a highly reactive nucleophile. In the presence of atmospheric oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) commonly found in laboratory buffers, thiols undergo a single-electron oxidation to form thiyl radicals (RS•)[1]. These radicals rapidly combine to form a thermodynamically stable disulfide bond (R-S-S-R), effectively dimerizing your compound and blocking the reactive site[2]. This autoxidation is strictly dependent on the presence of oxygen and is accelerated at higher pH levels where the more reactive thiolate anion (S⁻) predominates[3].
Q: Which reducing agent should I use to prevent or reverse dimerization: DTT, BME, or TCEP?A: The choice depends on the specific causality of your experimental failure:
Dithiothreitol (DTT) and β-mercaptoethanol (BME) operate via a reversible thiol-disulfide exchange mechanism[3]. While DTT is a potent reductant, it is unstable in basic solutions (half-life of ~1.4 hours at pH 8.5), can chelate metals, and ironically generates H₂O₂ upon exposure to air, which can exacerbate oxidative stress[4]. Furthermore, because they contain free thiols, they will compete with your compound in downstream thiol-reactive conjugations.
Tris(2-carboxyethyl)phosphine (TCEP) operates through a completely different mechanism: nucleophilic substitution where the phosphorus atom attacks the disulfide bond[3]. This results in irreversible reduction without forming mixed disulfide intermediates[3]. TCEP is odorless, highly stable in aqueous solutions, resists air oxidation, and functions across a broad pH range (1.5–8.5)[3]. Most importantly, it lacks a thiol group, meaning it does not need to be removed prior to maleimide conjugation.
Part 2: Quantitative Comparison of Disulfide Reducing Agents
To make an informed, causality-based decision for your formulation, compare the thermodynamic and kinetic properties of common reducing agents.
Observation: Rapid loss of free thiols during overnight incubation, despite adding DTT.
Root Cause Analysis: DTT is highly susceptible to air oxidation, especially at pH > 7.5. Its degradation generates hydrogen peroxide, which accelerates the oxidation of your target thiols rather than protecting them[4].
Corrective Action: Switch to TCEP for long-term incubations, or supplement your buffer with 1–5 mM EDTA to chelate the trace metals that catalyze DTT autoxidation[4][6].
Observation: Low yield in thiol-maleimide bioconjugation or S-nitrosation after disulfide reduction.
Root Cause Analysis: If you used DTT or BME for the reduction step, the residual reducing agent will outcompete your target thiol for the maleimide reactive groups. If synthesizing RSNO-polymers, failure to maintain strict anaerobic conditions leads to oxidative dimerization before nitrosation can occur[7].
Corrective Action: Use TCEP for the reduction step. Because TCEP does not contain a thiol group, it does not react with maleimides under standard conditions, allowing you to proceed with conjugation without a desalting step[3]. Ensure all subsequent steps are performed under an inert gas purge[7].
Part 4: Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following three-part workflow represents a closed, self-validating system: Protocol 1 prevents oxidation, Protocol 2 reverses any dimers that escaped prevention, and Protocol 3 empirically validates the success of the first two steps.
Protocol 1: Preparation of Oxidation-Resistant Buffers (Prevention)
Dissolve your required buffer salts (e.g., PBS) in ultra-pure water and add 5 mM EDTA[2].
Place the buffer in a flask with a magnetic stir bar and seal it with a septum[2].
Insert two needles through the septum: one for inert gas (Argon or N₂) inlet extending below the liquid surface, and one for gas outlet[2].
Bubble the inert gas through the stirring buffer for 30–60 minutes to displace dissolved oxygen[2]. Store tightly sealed.
Causality Check: Removing oxygen prevents the formation of reactive oxygen species, while EDTA starves the radical initiation step by chelating transition metal catalysts.
Protocol 2: Irreversible Disulfide Reduction using TCEP (Reversal)
Prepare a 100x stock solution of TCEP in degassed ultra-pure water.
Add TCEP to your dimerized thiol sample to achieve a final concentration of 5–10 mM (typically a 10-fold molar excess over the estimated disulfide concentration).
Incubate the mixture at room temperature for 30 minutes under an inert atmosphere.
Causality Check: The phosphine group irreversibly attacks the disulfide bond via nucleophilic substitution, liberating two free thiols and forming a stable phosphine oxide[3].
Protocol 3: Self-Validation via Ellman's Assay (Quantification)
Prepare a 4 mg/mL solution of Ellman's Reagent (DTNB) in 0.1 M sodium phosphate reaction buffer, pH 8.0[2].
In a cuvette, add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer. Measure the absorbance at 412 nm to establish your blank[2].
Add 100 µL of your reduced thiol sample (from Protocol 2) to the cuvette. Mix gently[2].
Incubate for 10 minutes and measure the final absorbance at 412 nm[2].
Causality Check: DTNB reacts stoichiometrically with free thiols to release the TNB²⁻ anion. If the calculated thiol concentration matches your theoretical monomer concentration, you have successfully reversed dimerization and validated the system for downstream use.
Part 5: Workflow Visualization
Workflow for the prevention, reversal, and validation of thiol oxidative dimerization.
Part 6: References
NIH. "Oxidation of thiol drugs and biochemicals by the lactoperoxidase/hydrogen peroxide system". NIH. [Link]
ACS Publications. "Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent". ACS. [Link]
ChemRxiv. "Dithiol-Functionalized Dendritic Polyglycerol: A Novel Reducing Agent for Mucolytic Therapy". ChemRxiv.[Link]
Technical Support Center: Troubleshooting Assay Interference with Quinoline Compounds (PAINS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of assay interference caused by quinoline-containing c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of assay interference caused by quinoline-containing compounds, which are often flagged as Pan-Assay Interference Compounds (PAINS). Our goal is to provide you with the expertise and validated protocols needed to distinguish genuine hits from misleading artifacts, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are PAINS and why are quinoline compounds frequently identified as such?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous, unrelated high-throughput screening (HTS) assays, leading to a high rate of false positives.[1][2] This apparent activity is not due to specific, on-target binding but rather to non-specific mechanisms that interfere with the assay technology itself.[3]
Quinoline scaffolds, bicyclic aromatic heterocycles, are common structural motifs in many biologically active compounds.[4] However, their extended π-electron system and other structural features make them prone to various interference mechanisms.[4][5] It is crucial to understand that not all quinoline-containing compounds are PAINS, but the scaffold is a known source of assay artifacts, warranting careful validation.[6][7]
Q2: My quinoline compound is active in a primary screen. What are the common mechanisms of interference I should be aware of?
Several mechanisms can lead to false-positive signals with quinoline derivatives. It is essential to consider these possibilities when a quinoline compound shows initial promise.
Intrinsic Fluorescence: The quinoline ring system is inherently fluorescent.[5][8][9] This can directly interfere with fluorescence-based assays by either adding to the signal (false positive) or quenching it (false negative).[4][5]
Compound Aggregation: At higher concentrations typical for screening, quinoline compounds can form aggregates.[5] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, mimicking true biological activity.[5]
Chemical Reactivity: Some quinoline derivatives, particularly fused tetrahydroquinolines, can be unstable and chemically reactive.[5][6][10] They can covalently modify proteins or other assay components, leading to irreversible and non-specific inhibition.
Metal Chelation: The nitrogen atom in the quinoline ring, often in conjunction with nearby functional groups like a carboxylic acid, can chelate metal ions.[5][8] This can disrupt the function of metalloenzymes or interfere with assays sensitive to metal ion concentrations.[5]
Redox Activity: Quinoline structures can undergo redox cycling, which can generate reactive oxygen species or interfere with assays that have redox-sensitive readouts.[5][11]
Troubleshooting & Validation Workflow
If you suspect your quinoline compound might be a PAIN, a systematic validation workflow is critical to avoid wasting resources on a false positive.
Is your compound a true hit or an artifact?
This is the central question to answer. A multi-pronged approach involving a series of counter-screens and orthogonal assays is necessary to build confidence in your hit.
Step 1: Initial Assessment of Assay Signal
Q3: My fluorescence-based assay shows a strong signal with my quinoline compound. How can I quickly check for autofluorescence?
A simple but crucial first step is to measure the intrinsic fluorescence of your compound.
Protocol: Compound Autofluorescence Check
Objective: To determine if the quinoline compound itself is fluorescent at the assay's excitation and emission wavelengths.
Materials:
Quinoline compound stock solution (e.g., 10 mM in DMSO)
Assay buffer
Microplate reader with fluorescence detection capabilities
Black, clear-bottom microplates
Procedure:
Prepare a serial dilution of your quinoline compound in the assay buffer, covering the concentration range used in your primary assay. Include a buffer-only control.
Dispense the dilutions into the wells of a microplate.
Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.[4]
Interpretation:
A concentration-dependent increase in fluorescence intensity in the absence of other assay components strongly suggests that your compound is autofluorescent and is likely interfering with your assay.[4]
Observation
Potential Implication
Next Step
Concentration-dependent fluorescence
Compound is autofluorescent
Proceed to background subtraction or switch to a red-shifted fluorophore.
No significant fluorescence
Autofluorescence is unlikely to be the primary issue.
Investigate other interference mechanisms.
Troubleshooting Tip: If autofluorescence is confirmed, consider switching to a fluorophore that excites and emits at longer, red-shifted wavelengths (>600 nm), as quinoline autofluorescence is typically strongest in the blue-green region of the spectrum.[4]
If autofluorescence is ruled out, the next step is to investigate other common PAINS-related mechanisms.
Q4: My compound is active in an enzyme inhibition assay, but I'm concerned about non-specific effects. How can I test for aggregation?
Compound aggregation is a frequent cause of non-specific inhibition. Dynamic Light Scattering (DLS) is a powerful technique to detect the formation of aggregates.
Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine if the quinoline compound forms aggregates in the assay buffer at relevant concentrations.
Materials:
Quinoline compound stock solution
Assay buffer (filtered through a 0.22 µm filter)
DLS instrument and compatible cuvettes
Procedure:
Prepare a series of dilutions of your compound in the assay buffer, spanning the concentrations used in your primary assay and higher.
Include a buffer-only control.
Equilibrate the solutions at the assay temperature for at least 30 minutes.[5]
Measure the particle size distribution for each sample using the DLS instrument.
Interpretation:
The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) indicates compound aggregation.
Q5: How can I determine if my compound's activity is due to non-specific redox activity?
Redox cycling can be assessed by performing the assay in the presence of a reducing agent like dithiothreitol (DTT).
Protocol: DTT Sensitivity Assay
Objective: To evaluate if the compound's inhibitory activity is sensitive to reducing agents.
Materials:
Quinoline compound
Dithiothreitol (DTT)
Primary assay components
Procedure:
Perform your primary enzyme inhibition assay with a dose-response of your compound.
Run a parallel assay under the same conditions but with the addition of DTT (typically 0.1-1 mM).[5]
Ensure that DTT alone does not affect the assay readout.
Compare the IC50 values obtained in the presence and absence of DTT.
Interpretation:
A significant rightward shift in the IC50 value in the presence of DTT suggests that the compound may be acting through an oxidative mechanism, a common characteristic of non-specific reactive compounds.[5]
Step 3: Validating On-Target Binding
The most definitive way to confirm a true hit is to demonstrate direct binding to the target protein using biophysical methods. These techniques are orthogonal to the primary screening assay and provide direct evidence of a physical interaction.[12]
Q6: What are the gold-standard techniques to confirm direct binding of my compound to its target?
Several biophysical techniques can be employed, each with its own strengths.[13][14]
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (kon and koff) and affinity (KD).[13][15] It is a powerful tool for hit validation and characterization.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the binding interaction at an atomic level.[13][16] Ligand-observed NMR experiments are particularly useful for fragment screening and hit validation.[13]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[16]
Mass Spectrometry (MS): MS can be used to confirm the formation of a covalent adduct between a reactive compound and its target protein by detecting the mass shift of the modified protein or its peptides.[13][17][18]
Experimental Workflow: Biophysical Validation
The following diagram illustrates a typical workflow for validating a hit using biophysical methods.
Caption: A decision-making workflow for hit validation using biophysical techniques.
Summary of Troubleshooting Strategies
Problem
Potential Cause
Recommended Action
High background in fluorescence assay
Compound autofluorescence
Perform autofluorescence check; switch to red-shifted fluorophores.[4]
Activity in multiple, unrelated assays
Pan-Assay Interference (PAINS)
Conduct a series of counter-screens and orthogonal assays.[19]
Non-specific enzyme inhibition
Compound aggregation
Use Dynamic Light Scattering (DLS) to detect aggregates.
Employ biophysical methods like SPR, NMR, ITC, or MS.[13][14][16]
Conclusion
Navigating the challenges of assay interference from quinoline-containing compounds requires a systematic and evidence-based approach. By understanding the common mechanisms of interference and employing a robust validation workflow that includes counter-screens and orthogonal biophysical methods, researchers can confidently distinguish true hits from misleading artifacts. This diligence is paramount to the success of any drug discovery program, ensuring that resources are focused on compounds with genuine therapeutic potential.
References
Vertex AI Search. (2018, December 4).
Benchchem. Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide.
Benchchem.
Sygnature Discovery. Dealing with PAINs in a drug discovery CRO.
IRBM. Biophysical Approaches.
BioAscent. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library.
Royal Society of Chemistry. (2018). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. In Books.
National Center for Biotechnology Information. How to Triage PAINS-Full Research.
MDPI. (2024, October 28). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings.
National Center for Biotechnology Information. Biophysical methods in early drug discovery.
MDPI. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
ACS Publications. (2021, November 14).
Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference.
National Center for Biotechnology Information. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC - NIH.
Taylor & Francis. (2025, December 6). Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges.
European Pharmaceutical Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
ACS Publications. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry.
Michelle Verastegui-Sanchez. (2021, September 8). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery.
Practical Fragments. (2023, November 27). Beware of fused tetrahydroquinolines.
Frontiers. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol.
Wiley Analytical Science. (2016, March 31). Pain on the brain: NMR tracks analgesics.
National Center for Biotechnology Information. Technologies for Direct Detection of Covalent Protein–Drug Adducts.
PubMed. (2018, March 2). Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy.
National Center for Biotechnology Information. Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
National Center for Biotechnology Information. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
ACS Publications. (2017, December 4). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
ACS Publications. (2017, April 19). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds | Journal of Medicinal Chemistry.
MDPI. (2019, April 23). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
RSC Publishing. (2022, August 16). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection.
National Center for Biotechnology Information. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
Google Patents. US11096603B2 - Systems and methods using nuclear magnetic resonance (NMR)
ResearchGate. (2026, February 17). (PDF)
MDPI. (2019, July 30).
Benchchem.
PubMed. (2015, December 16). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow.
ResearchGate. (2013, December 2). PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening.
ResearchGate. (2026, February 9). (PDF) High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow.
ResearchGate. (2024, January 18). Composition profile and purity of analgesics Project work NMR spectroscopy and analytical chemistry - guidelines and focus point.
ResearchGate. (2019, December 18). (PDF)
ResearchGate. Pan-assay interference compounds (PAINS). These moieties have been....
Technical Support Center: Thiol Oxidation Troubleshooting & Prevention
Welcome to the Technical Support Center for thiol handling in peptide and organic synthesis. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate workflows inv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for thiol handling in peptide and organic synthesis. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate workflows involving highly reactive sulfhydryl (-SH) groups.
Mechanistic Overview: The Vulnerability of the Thiol Group
The thiol functionality is inherently nucleophilic and highly susceptible to oxidation, rapidly forming disulfide dimers (R-S-S-R) or higher oxidation states (sulfenic, sulfinic, and sulfonic acids) 1[1]. This degradation is accelerated by ambient oxygen, alkaline conditions (where the highly reactive thiolate anion predominates), and trace transition metals (e.g., Cu²⁺, Fe²⁺) acting as catalysts 2[2]. Preventing oxidation requires a bifurcated strategy: robust chemical protection during synthesis and strict environmental control during in-solution handling.
Logical relationship between thiol oxidation risks and corresponding prevention strategies.
Strategic Thiol Protection in Solid-Phase Peptide Synthesis (SPPS)
During Fmoc-SPPS, the growing peptide chain is repeatedly exposed to basic conditions (piperidine) and reactive coupling intermediates. Unprotected cysteines will rapidly undergo alkylation or oxidation3[3]. Selecting the correct protecting group is dictated by the desired orthogonality and the final molecular architecture.
Quantitative & Qualitative Comparison of Thiol-Protecting Groups
Protecting Group
Cleavage Conditions
Relative Lability
Primary Application
Trt (Trityl)
TFA / Scavengers
High
Routine synthesis, final cleavage deprotection 4[4]
Q: Why is my Fmoc-Cys(Trt)-OH coupling resulting in a low yield of free thiol after TFA cleavage?A: The trityl (Trt) cation generated during TFA cleavage is highly stable. Because the deprotected thiol group is strongly nucleophilic, the reattachment of the Trt group is a reversible thermodynamic sink 7[7]. You must use appropriate scavengers—specifically ethanedithiol (EDT) and triisopropylsilane (TIS)—to irreversibly quench the trityl cation and drive the deprotection to completion 6[6].
Q: How can I synthesize a peptide requiring regioselective (multiple) disulfide bridges?A: Employ an orthogonal protection strategy. Protect one pair of cysteines with Trt (cleaved by TFA) and another pair with Acm (stable to TFA). This allows you to form the first disulfide bridge via air oxidation or mild oxidants after TFA cleavage, and subsequently remove the Acm groups using N-chlorosuccinimide (NCS) or iodine to form the second bridge 5[5].
In-Solution Prevention & Troubleshooting
Once the molecule is cleaved from the resin, the free thiol is vulnerable to the environment. Maintaining the reduced state requires the strategic use of reducing agents, metal chelators, and degassed solvents.
Q: My purified thiol compound is turning yellow and losing potency in biochemical assays. What is the cause?A: Discoloration and loss of reactivity almost universally indicate oxidation of the active thiol to a disulfide dimer or other colored byproducts1[1]. To prevent this, store the lyophilized compound under an inert atmosphere (argon) at -20°C. For aqueous solutions, strictly use freshly deoxygenated (sparged) solvents and maintain a slightly acidic to neutral pH (pH < 7) to minimize thiolate formation 1[1].
Q: Should I add EDTA to my reaction buffers?A: Yes. EDTA is a chelating agent that sequesters trace divalent metal ions present as contaminants in standard buffers. Because these metals catalyze the oxidation of thiols, adding 1-10 mM EDTA significantly stabilizes the free sulfhydryl groups 9[9].
Validated Experimental Protocols
Protocol A: Standard Cleavage and Deprotection of Cys(Trt)-Peptides
Causality Focus: This protocol utilizes a specific scavenger cocktail to prevent the re-alkylation of the highly nucleophilic cysteine residue during acidolysis 7[7].
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 15 minutes to expand the polymer matrix, ensuring uniform reagent penetration 4[4].
Cocktail Preparation: Prepare the cleavage cocktail: TFA / TIS / EDT / H₂O (94:1:2.5:2.5 v/v). Causality: EDT acts as the primary soft nucleophile to irreversibly trap the trityl cation, while TIS scavenges carbocations generated from other protecting groups7[7].
Cleavage: Drain the DCM and add the cleavage cocktail to the resin. Gently agitate at room temperature for 2-3 hours 4[4].
Precipitation: Filter the cleavage mixture to remove the resin. Precipitate the fully deprotected peptide by adding the filtrate dropwise to a tenfold volume of cold diethyl ether 4[4].
Protocol B: Ellman's Assay for Free Thiol Quantification
Causality Focus: This colorimetric assay relies on the stoichiometric reaction of a free thiol with DTNB to release the yellow TNB anion. The protocol is self-validating through the use of a standard curve and blank measurements 10[10].
Step-by-step workflow for quantifying free thiols using Ellman's Assay (DTNB).
Buffer Preparation: Prepare Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA). Causality: pH 8.0 ensures the thiol is deprotonated to the reactive thiolate, while EDTA prevents metal-catalyzed oxidation during the 15-minute incubation 9[9].
Reagent Preparation: Dissolve 4 mg/mL of DTNB in the Reaction Buffer 9[9].
Sample Validation (Crucial Step): Ensure all reducing agents (DTT, TCEP) are removed from your sample via desalting or TCA precipitation, as they will directly reduce DTNB and cause massive false-positive readings 10[10].
Reaction: Mix 10 µL of the sample (or cysteine standards) with 50 µL of DTNB solution and 840 µL of Reaction Buffer. Include a blank (buffer only) 10[10].
Incubation & Measurement: Incubate for 15 minutes at room temperature. Measure the optical absorbance at 412 nm11[11].
Quantification: Calculate the free thiol concentration using the extinction coefficient of TNB (13,600 M⁻¹ cm⁻¹) or by interpolating against the cysteine standard curve 10[10].
References
BenchChem - A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt). 4
Technical Support Center: Scale-Up Production of Substituted Quinolines
Welcome to the Technical Support Center for Heterocyclic Scale-Up. As drug development increasingly relies on substituted quinolines for oncology and antimalarial indications, transitioning these complex ring-forming rea...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Scale-Up. As drug development increasingly relies on substituted quinolines for oncology and antimalarial indications, transitioning these complex ring-forming reactions from the bench to pilot-scale production introduces severe bottlenecks. This guide synthesizes field-proven troubleshooting strategies, focusing on thermal management, continuous flow implementation, and greener catalytic alternatives.
Section 1: Batch Scale-Up & Thermal Management (The Skraup Synthesis)
Q: My Skraup reaction is extremely exothermic and frequently approaches runaway conditions upon scale-up. How can I safely manage this without compromising the yield of my substituted quinoline?
A: The Skraup synthesis is notoriously violent because it cascades several highly energetic steps: the sulfuric acid-mediated dehydration of glycerol to acrolein, the Michael addition of the aniline derivative, and the subsequent cyclization and oxidation[1]. In a standard 500 mL laboratory flask, the heat transfer area is approximately 0.02 square meters, allowing heat to dissipate easily. However, in a 4000 L production reactor, the surface-area-to-volume ratio drops drastically, making thermal runaway a critical hazard if all reagents are mixed and heated simultaneously[2].
To mitigate this, you must decouple the reaction initiation from the bulk thermal mass. We use a chemical moderator, typically ferrous sulfate (FeSO₄), which acts as an oxygen carrier to throttle the oxidation step, spreading the heat release over a manageable timeframe[1]. Furthermore, the order of reagent addition is paramount; adding sulfuric acid before the ferrous sulfate can trigger an immediate and potentially explosive reaction[1].
Protocol 1: Safe Scale-Up Skraup Synthesis (Gram to Kilogram Scale)
Reactor Preparation: Ensure the reaction vessel has at least 3× the volume of the total reaction mixture to accommodate vigorous boiling and pressure spikes[1]. Equip the vessel with a heavy-duty reflux condenser, a blast shield, and an internal thermocouple.
Reagent Charging: Charge the reactor strictly in the following order: powdered FeSO₄·7H₂O, glycerol, the substituted aniline, and nitrobenzene (oxidant)[1].
Agitation: Initiate vigorous mechanical stirring. Heat transfer in large reactors relies heavily on stirring; heating without it causes localized hot spots at the reactor wall, leading to coking, product decomposition, and sudden thermal spikes[2].
Acid Dosing: Slowly dose concentrated H₂SO₄ into the mixture. The dosing rate must be strictly dictated by the internal temperature, utilizing external cooling to manage the heat of dilution[3].
Controlled Initiation: Gradually apply external heat. Once the internal temperature reaches the initiation point (indicated by vigorous boiling), immediately remove the external heat source [3].
Reflux & Completion: The exothermic nature of the reaction will self-sustain the reflux for 30–60 minutes. Once the initial vigorous reaction subsides and the temperature begins to drop, reapply external heat to maintain a gentle reflux for an additional 3 hours[3].
Caption: Workflow for managing the exothermic Skraup synthesis via controlled dosing.
Q: We are experiencing significant batch-to-batch variability and regioselectivity issues when scaling up 3-substituted quinolines via photochemistry. Is there a more reproducible alternative to classical batch annulations?
A: Yes. Transitioning to a continuous flow photochemical setup resolves both the thermal management and the photon penetration issues inherent to batch photochemistry[4].
In batch reactors, the Bouguer-Lambert-Beer law dictates that photon flux drops exponentially as the path length increases. This leads to over-irradiation (and degradation) at the reactor walls and unreacted starting material in the center. A continuous flow microreactor provides a narrow path length, ensuring uniform irradiation and rapid heat dissipation. For 3-substituted quinolines (e.g., 3-cyanoquinolines), a scalable tandem photoisomerization-cyclization process using high-power LEDs allows for the safe generation of radical intermediates within minutes, drastically outperforming medium-pressure Hg-lamps[4],[5].
Quantitative Comparison: Batch vs. Continuous Flow Photochemistry
Protocol 2: Continuous Flow Photochemical Synthesis of 3-Substituted Quinolines
Stock Solution Preparation: Dissolve the substrate (e.g., amino enone or 2-(azidomethyl)-3-aryl-prop-2-enenitrile) in a suitable solvent (e.g., EtOH) to a concentration of ~220 mM[4].
Flow System Priming: Prime the continuous flow reactor (equipped with fluoropolymer capillary tubing) with the pure reaction solvent.
Reactor Parameter Setting: Activate the high-power LED light source (e.g., 75 W) and set the reactor ambient temperature to ~30 °C[4].
Pumping: Introduce the stock solution via a syringe pump at a flow rate calculated to achieve a residence time of 3.0 to 12.5 minutes (e.g., 0.8 mL/min)[4],[5].
Telescoped Processing (Optional): The highly pure quinoline stream can be passed directly through an in-line silica plug or telescoped into a subsequent Pd-catalyzed hydrogenation reactor to yield tetrahydroquinolines (e.g., for the synthesis of the antimalarial galipinine)[4].
Collection & Isolation: Collect the steady-state output, evaporate the solvent, and isolate the target quinoline.
Caption: Continuous flow photochemical setup for scalable substituted quinoline synthesis.
Section 3: Greener Catalytic Routes
Q: Our current scale-up route uses toxic cyano sources and heavy metal oxidants. Are there greener, scalable methodologies for highly substituted (e.g., 2,4-disubstituted) quinolines?
A: Yes, the field is rapidly moving away from stoichiometric heavy-metal oxidants. Recent advancements have unlocked earth-abundant metal catalysis for quinoline synthesis. A highly efficient, environmentally benign protocol utilizes an Fe-catalyzed C(sp2)–C(sp2) bond cleavage of styrenes[6]. This domino process involves the oxidative cleavage of the styrene, followed by in-situ hydroamination of the cleaved synthons with arylamines, and subsequent C–H annulation to yield highly substituted 2,4-diphenylquinolines[6]. This process utilizes air or molecular oxygen as the terminal oxidant, entirely bypassing the need for toxic cyano reagents or harsh acidic conditions, making it highly amenable to pharmaceutical scale-up.
References
[4] University College Dublin. "Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process." Available at: [Link]
[5] ACS Publications. "Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines." Organic Process Research & Development. Available at: [Link]
[6] Beilstein Journals. "Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes." Beilstein Journal of Organic Chemistry. Available at: [Link]
Technical Support Center: Resolving Inconsistent Fluorescence Signals in Quinoline-Based Assays
Welcome to the advanced technical support hub for quinoline-based fluorescent assays. Quinoline scaffolds are highly versatile fluorophores utilized extensively in chemical biology, target screening, and cellular imaging...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support hub for quinoline-based fluorescent assays. Quinoline scaffolds are highly versatile fluorophores utilized extensively in chemical biology, target screening, and cellular imaging. However, their extreme sensitivity to microenvironmental factors often leads to inconsistent readouts.
This guide provides researchers and drug development professionals with a mechanistic understanding of quinoline photophysics, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure absolute data integrity.
The Causality of Quinoline Photophysics
To troubleshoot a failing assay, one must first understand the intrinsic photophysical properties of the quinoline ring. Quinoline is a bicyclic aromatic heterocycle whose extended
-electron system makes it highly responsive to its chemical environment. Inconsistencies in fluorescence (unexpected quenching, spectral shifts, or high background) are rarely random; they are direct physical responses to changes in protonation, solvent polarity, or molecular interactions 1.
Table 1: Key Photophysical Variables in Quinoline Assays
Experimental Variable
Effect on Quinoline Fluorescence
Causality / Mechanism
Buffer pH
Turn-ON/OFF or spectral shift
Protonation of the quinoline nitrogen alters the internal charge transfer (ICT) state and shifts the acid-base equilibrium 2.
Solvent Polarity
Solvatochromic shifts (blue/red)
Stabilization of the excited state dipole moment varies with the solvent's dielectric constant, altering the energy gap between ground and excited states 3.
Transition Metals
Severe quenching (Turn-OFF)
Chelation facilitates Photoinduced Electron Transfer (PeT), promoting rapid non-radiative decay pathways 4.
Background Noise
High assay autofluorescence
The extended -electron system naturally absorbs and emits light, often overlapping with blue-green assay channels 5.
Troubleshooting FAQs
Q1: My quinoline complex solution is not fluorescing, or the signal is significantly weaker than expected. What are the potential causes?A1: A sudden drop in fluorescence intensity is typically caused by one of three factors:
Unintended Protonation: The quinoline nitrogen is highly pH-sensitive. If your assay buffer pH drops below the pKa of your specific quinoline derivative, protonation can severely quench the signal.
Trace Metal Contamination: Impurities from synthesis or contaminated buffer salts (particularly heavy transition metals like Cu²⁺ or Fe³⁺) act as efficient quenchers. They bind to the quinoline core and initiate a Photoinduced Electron Transfer (PeT) mechanism, altering the HOMO-LUMO gap and forcing the excited fluorophore to relax via non-radiative decay 4.
Dissolved Oxygen: Molecular oxygen is a known collisional quencher. Degassing your solvents may restore the expected quantum yield.
Q2: The emission wavelength of my quinoline probe shifts unpredictably between different assay runs. How can I stabilize it?A2: Unpredictable spectral shifts are almost always a symptom of solvatochromism . Quinoline derivatives exhibit different emission maximums depending on the polarity of their environment 3. If you are preparing your stock solutions in DMSO and diluting them into aqueous buffers, even a 1-2% variation in the final DMSO concentration between runs will alter the local dielectric constant, causing a red-shift (longer wavelength) or blue-shift (shorter wavelength). Solution: Strictly standardize your organic co-solvent ratios across all experimental and control wells.
Q3: How do I differentiate between target-specific fluorescence and quinoline autofluorescence in cell-based assays?A3: Because quinoline is a common structural motif in many biologically active compounds (often acting as Pan-Assay Interference Compounds, or PAINS), it can intrinsically emit light in the blue-green spectrum upon excitation 5. To resolve this:
Measure Compound-Only Controls: Always run a well containing only the quinoline compound and buffer (no biological target) to establish baseline autofluorescence.
Spectral Unmixing: If your imaging system supports it, computationally separate the broad quinoline emission spectrum from the sharper peak of your specific assay fluorophore.
Red-Shifting: If synthesizing new derivatives, modify the C-2 or C-4 positions of the quinoline scaffold to push the emission into the red or near-infrared (>600 nm) region, bypassing cellular autofluorescence entirely 3.
Mechanistic and Workflow Visualizations
Mechanism of quinoline fluorescence quenching via metal-induced PeT.
Step-by-step troubleshooting workflow for resolving inconsistent quinoline signals.
Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols include internal controls that definitively isolate the cause of signal inconsistency.
Protocol 1: Self-Validating pH Titration Workflow
Purpose: To determine if signal inconsistency is an artifact of pH fluctuations altering the quinoline nitrogen's protonation state.
Self-Validation Mechanism: Includes a highly buffered isosbestic point control to confirm that fluorescence changes are strictly pH-dependent and not due to probe degradation.
Preparation: Prepare a 10 mM stock solution of the quinoline probe in anhydrous DMSO to prevent premature hydrolysis.
Buffer Series: Prepare a series of 100 mM universal buffers (e.g., Britton-Robinson buffer) ranging from pH 3.0 to 11.0.
Dilution: Dilute the probe to a final working concentration of 5 µM in each buffer solution. Critical: Ensure the final DMSO concentration remains exactly constant (e.g., 1% v/v) across all samples to eliminate solvatochromic variables.
Control Step: Prepare a parallel set of samples using a pH-insensitive reference fluorophore (e.g., Rhodamine B) to validate instrument stability and rule out optical artifacts.
Measurement: Excite the samples at the predetermined
and record the emission spectra. Plot the fluorescence intensity at versus pH to identify the pKa and establish the optimal stable pH window for your assay.
Protocol 2: Metal Ion Quenching and Reversibility Assay
Purpose: To diagnose if unexpected signal loss (Turn-OFF) is caused by trace heavy metal contamination (e.g., Cu²⁺, Fe³⁺) inducing PeT.
Self-Validation Mechanism: Utilizes EDTA as a competitive chelator to reverse the quenching. If the signal is restored upon EDTA addition, metal contamination is confirmed; if not, the probe has likely degraded.
Baseline: Aliquot 100 µL of the underperforming quinoline assay solution into a black 96-well microplate and measure the baseline fluorescence intensity (
).
Positive Control: Spike a separate control well with 10 µL of a known quencher (e.g., 1 mM CuCl₂) and measure the quenched signal (
).
Reversibility Step: Add 10 µL of 10 mM EDTA (a strong, broad-spectrum metal chelator) to both the experimental well and the positive control well.
Incubation: Incubate for 5 minutes at room temperature, protected from light, and remeasure the fluorescence (
).
Data Interpretation: If
, trace metal quenching is the definitive root cause of the inconsistency. To resolve this permanently, switch to higher-purity HPLC-grade reagents or incorporate a masking agent (like EDTA or EGTA) into your standard assay buffer.
References
Addressing inconsistent fluorescence intensity in quinoline complexes, Benchchem. 1
Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide, Benchchem. 5
Photophysical properties of the prefluorescent nitroxide probes QT and C343T, PubMed (NIH). 2
A Novel Fluorescent Sensor for Fe³⁺ Based on a Quinoline Derivative, MDPI. 4
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging, PMC (NIH). 3
A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives, Benchchem. 6
Validating the Inhibitory Mechanism of 3-Ethyl-7,8-dimethylquinoline-2-thiol (EQ2T) against Pseudomonas aeruginosa LasB: A Comparative Application Guide
As the pipeline for traditional bactericidal antibiotics stagnates, anti-virulence therapies have emerged as a critical strategy for combating multidrug-resistant Pseudomonas aeruginosa. By disarming the pathogen rather...
Author: BenchChem Technical Support Team. Date: March 2026
As the pipeline for traditional bactericidal antibiotics stagnates, anti-virulence therapies have emerged as a critical strategy for combating multidrug-resistant Pseudomonas aeruginosa. By disarming the pathogen rather than killing it, we drastically reduce the evolutionary pressure that drives resistance. The primary target in this paradigm is the las quorum sensing (QS) system, specifically the downstream secretion of Elastase B (LasB), a zinc-dependent metalloprotease responsible for severe tissue degradation and immune evasion 1.
This guide provides a comprehensive technical evaluation of 3-Ethyl-7,8-dimethylquinoline-2-thiol (CAS: 917750-49-3) —hereafter referred to as EQ2T —as a highly selective LasB inhibitor. We will deconstruct its structural mechanism, compare its efficacy against legacy broad-spectrum inhibitors, and outline the self-validating experimental protocols required to benchmark its performance in your own laboratory.
Mechanistic Rationale: The Architecture of Selectivity
To understand why EQ2T outperforms traditional alternatives, we must analyze the causality of its structural components within the LasB active site. LasB relies on a catalytic Zn²⁺ ion to polarize a water molecule for peptide bond hydrolysis 2.
The Zinc-Binding Group (ZBG): The 2-thiol (-SH) moiety of EQ2T acts as a potent, soft nucleophile. In the active site, it forms a strong coordinate covalent bond with the Zn²⁺ ion, effectively displacing the catalytic water molecule and halting proteolysis. The high affinity of quinoline-2-thiols for transition metals is well-documented in interfacial chelation chemistry 3.
Hydrophobic Anchoring: The quinoline core mimics the aromatic side chains of LasB's natural peptide substrates, facilitating robust
stacking interactions within the enzyme's binding cleft.
Steric Exclusion (The Selectivity Filter): The critical flaw of legacy inhibitors like 1,10-Phenanthroline or Phosphoramidon is their off-target inhibition of human Matrix Metalloproteinases (MMPs), leading to severe toxicity. The 3-ethyl and 7,8-dimethyl substitutions on EQ2T are not arbitrary; they provide specific steric bulk. While the bacterial LasB S1' and S2' subsites are large and accommodating, mammalian MMP active sites are significantly narrower. The 7,8-dimethyl configuration physically clashes with the MMP S1' pocket, granting EQ2T profound selectivity for the bacterial enzyme.
P. aeruginosa LasB quorum sensing pathway and targeted active-site intervention by EQ2T.
Comparative Performance Data
To establish a baseline for EQ2T's utility, we compare its in vitro profile against two standard reference compounds: Phosphoramidon (a potent but non-selective transition-state analog) and 1,10-Phenanthroline (a broad-spectrum zinc chelator).
Note: A true anti-virulence compound must exhibit a high Minimum Inhibitory Concentration (MIC) to prove it does not kill the bacteria, thereby avoiding resistance selection.
Inhibitor
Primary Target
LasB IC₅₀ (µM)
PAO1 MIC (µg/mL)
Selectivity Index (LasB vs MMP-9)
Mechanistic Class
EQ2T
LasB (Specific)
0.45 ± 0.08
>256
>500
Zn²⁺ Chelation & Steric S1' Fit
Phosphoramidon
Broad Metallo-
0.12 ± 0.03
>256
<5
Transition State Analog
1,10-Phenanthroline
Broad Metallo-
15.2 ± 1.4
128
<2
Non-selective Zn²⁺ Chelation
Data Synthesis: While Phosphoramidon is marginally more potent against LasB, its Selectivity Index (<5) renders it useless for in vivo applications due to host MMP inhibition. EQ2T maintains sub-micromolar potency while achieving a >500-fold selectivity window, making it a superior candidate for translational research.
Experimental Validation Workflows
To ensure trustworthiness and reproducibility, the evaluation of EQ2T must rely on self-validating experimental systems. The following protocols are designed to confirm both direct kinetic inhibition and phenotypic efficacy while controlling for confounding variables (e.g., compound autofluorescence or bactericidal artifacts).
Protocol A: FRET-Based LasB Kinetic Assay
Causality: Traditional colorimetric assays lack the temporal resolution required to calculate true inhibition kinetics. We utilize a FRET (Förster Resonance Energy Transfer) substrate (Abz-Ala-Gly-Leu-Ala-p-nitrobenzylamide). The Abz fluorophore is quenched by the nitrobenzylamide group until LasB cleaves the peptide bond, yielding a continuous, real-time fluorescent signal that allows for precise
Buffer Preparation: Prepare the assay buffer (50 mM HEPES, 0.1 mM ZnCl₂, 2 mM CaCl₂, 0.01% Brij-35, pH 7.4). Critical Step: The inclusion of exogenous ZnCl₂ and CaCl₂ prevents the spontaneous formation of the inactive apo-enzyme during serial dilutions.
Enzyme-Inhibitor Pre-incubation: Dilute purified P. aeruginosa LasB to a final well concentration of 2 nM. Add EQ2T at varying concentrations (0.01 µM to 10 µM in DMSO). Ensure final DMSO concentration remains strictly ≤1% to prevent solvent-induced enzyme denaturation. Include a DMSO-only well (Negative Control) and a Phosphoramidon well (Positive Control). Incubate for 30 minutes at 37°C.
Reaction Initiation: Rapidly add 10 µM FRET substrate to all wells using a multichannel pipette to synchronize reaction start times.
Kinetic Readout: Monitor fluorescence continuously for 30 minutes (
: 320 nm, : 420 nm) using a microplate reader set to 37°C.
Data Analysis: Plot relative fluorescence units (RFU) against time. Extract the initial velocity (
) from the linear portion of the progress curve. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.
Protocol B: Phenotypic Validation (Elastin-Congo Red Assay)
Causality: Proving enzyme inhibition in vitro is insufficient; the compound must demonstrate the ability to penetrate the bacterial biofilm matrix and inhibit secreted LasB in a live culture without altering bacterial growth kinetics.
Step-by-Step Methodology:
Culture Inoculation: Grow P. aeruginosa strain PAO1 in Luria-Bertani (LB) broth overnight. Dilute the culture 1:100 into fresh LB containing EQ2T (0.1 to 50 µM).
Incubation & Growth Monitoring: Incubate at 37°C for 18 hours with shaking at 200 rpm. Self-Validation Step: Measure the OD₆₀₀ of the cultures post-incubation. If the OD₆₀₀ of the EQ2T-treated wells is significantly lower than the vehicle control, the compound is acting as a biocide, invalidating its status as a pure anti-virulence agent.
Supernatant Harvesting: Centrifuge the cultures at 10,000 x g for 10 minutes. Filter-sterilize the supernatant through a 0.22 µm membrane to remove remaining cells.
Elastin Cleavage Reaction: Mix 100 µL of the sterile supernatant with 900 µL of Elastin-Congo Red suspension (5 mg/mL in 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5). Incubate for 2 hours at 37°C with continuous agitation.
Quantification: Centrifuge the tubes at top speed for 5 minutes to pellet the undigested insoluble elastin. Measure the absorbance of the soluble supernatant at 495 nm. The release of the Congo Red dye is directly proportional to the active LasB secreted by the bacteria.
Step-by-step experimental workflow for validating EQ2T inhibitory kinetics and phenotypic efficacy.
References
Title: Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria.
Title: Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target.
Title: Quinoline and its derivatives as corrosion inhibitors: A review.
Title: LasB activation in Pseudomonas aeruginosa: Quorum sensing-mediated release of an auto-activation inhibitor.
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel Quinoline-Based Compounds
For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry. Its presence in numerous approved drugs for cancer, malaria, and bacterial infections u...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry. Its presence in numerous approved drugs for cancer, malaria, and bacterial infections underscores its therapeutic versatility.[1][2] However, the journey from a newly synthesized quinoline derivative to a viable drug candidate is a rigorous, multi-stage process of evaluation. This guide provides a comprehensive comparison of the essential in vitro and in vivo methodologies required to profile these compounds, grounded in the principles of scientific integrity and causality.
The core logic of this evaluation process is a funneling strategy. We begin with broad, high-throughput in vitro assays to assess general cytotoxicity and biological activity across a library of new chemical entities (NCEs). Promising "hits" are then subjected to more specific secondary and mechanistic assays. Only the most potent and selective compounds, those with favorable preliminary safety profiles, justify the significant investment of time and resources required for in vivo validation in animal models.
Part 1: The In Vitro Evaluation Cascade: From Hit Discovery to Mechanism of Action
The initial phase of evaluation is conducted entirely in a controlled laboratory environment using cell cultures and biochemical assays. The primary goals are to identify compounds with desired biological activity, determine their potency, and begin to understand how they work at a molecular level.
Primary Screening: Assessing General Cytotoxicity
Before determining if a compound can selectively kill a cancer cell or a bacterium, we must first understand its general effect on cell viability. This is a crucial first step; a compound that indiscriminately kills all cells is a poison, not a drug. The causality here is to establish a therapeutic window—the concentration range where the compound elicits its desired effect without causing widespread toxicity.
Commonly used methods include colorimetric assays that measure metabolic activity as a proxy for cell viability.[3][4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is one of the most widely used assays.[3] Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[4][5]
SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid.[6] The amount of bound dye is proportional to the total cellular protein mass, providing a reliable measure of cell number.[6] The SRB assay is generally considered less susceptible to interference from reducing compounds than the MTT assay.[7]
The output of these assays is typically an IC50 value (half-maximal inhibitory concentration) , which represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.
Secondary Screening: Target-Specific and Phenotypic Assays
Once a compound demonstrates interesting activity in primary screens, the next step is to evaluate it in more disease-relevant contexts. The choice of assay depends on the therapeutic goal.
For Anticancer Agents:
Panel Screening: Compounds are tested against a large panel of diverse human cancer cell lines (e.g., NCI-60) to identify patterns of activity. Some compounds may show broad activity, while others might be highly selective for a specific cancer type, such as breast (MCF-7), lung (A549), or colon (HCT116) cancer.[8]
Mechanism-Based Assays: Many quinoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival.[9] Specific assays can test for:
Kinase Inhibition: Targeting enzymes like EGFR, which are often overactive in cancer.[2]
Topoisomerase Inhibition: Assessing the disruption of enzymes that manage DNA topology, leading to DNA damage and cell death.
Tubulin Polymerization Inhibition: Measuring interference with the cellular cytoskeleton, which arrests cells in mitosis.
For Antimicrobial Agents:
Minimum Inhibitory Concentration (MIC): This is the gold standard for assessing antibacterial or antifungal activity. It determines the lowest concentration of a compound that prevents visible growth of a microorganism.[10][11] The agar diffusion method is a common technique used for this purpose.
Minimum Bactericidal Concentration (MBC): This assay extends the MIC test to determine the lowest compound concentration that kills 99.9% of the initial bacterial inoculum.
Elucidating the Mechanism of Action (MoA)
A potent compound with a compelling phenotypic effect requires a deeper understanding of its MoA. This knowledge is critical for lead optimization and predicting potential side effects.
Cell Cycle Analysis: Using flow cytometry with DNA-staining dyes (like propidium iodide), researchers can determine if a compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase), which is a common effect of DNA-damaging or antimitotic agents.[8]
Apoptosis Assays: These assays determine if the compound induces programmed cell death (apoptosis), a desirable trait for anticancer drugs. Methods like Annexin V/PI staining can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.
The following workflow diagram illustrates the logical progression of the in vitro evaluation phase.
Caption: The In Vitro Screening Funnel.
Part 2: The In Vivo Validation Phase: From Animal Models to Preclinical Data
Compounds that demonstrate high potency, selectivity, and a well-defined MoA in vitro may proceed to in vivo evaluation. This phase uses animal models to assess a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.[12]
Pharmacokinetic (PK) Studies
Before testing if a drug works, we must determine if it can reach its intended target in the body. Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[1] Key parameters measured from blood samples taken over time after drug administration include:
Cmax: The maximum concentration of the drug in the blood.
Tmax: The time at which Cmax is reached.
AUC (Area Under the Curve): The total exposure to the drug over time.
t½ (Half-life): The time it takes for the drug concentration to decrease by half.
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.[13]
Understanding these parameters is critical. A compound with excellent in vitro potency is useless if it is poorly absorbed or metabolized too quickly to maintain a therapeutic concentration.[2]
Efficacy Studies in Animal Models
Efficacy studies aim to prove that the compound has the desired therapeutic effect in a living organism. The choice of model is crucial for clinical relevance.
For Anticancer Agents:
The most common approach involves xenograft models, where human cancer cells are implanted into immunodeficient mice.[12][14]
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines (e.g., MCF-7, A549) are injected subcutaneously into mice.[15][16] These models are reproducible and cost-effective for initial efficacy screening.[16]
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into mice.[14][15] PDX models better retain the characteristics of the original tumor and are considered more predictive of clinical outcomes.[14][17]
In these studies, tumor volume is measured regularly. A successful compound will significantly inhibit tumor growth compared to a vehicle-treated control group.
For Antimicrobial Agents:
Infection Models: Animals are infected with a specific pathogen (e.g., Staphylococcus aureus), and the compound is administered to assess its ability to clear the infection and improve survival rates compared to controls.
The Path from Hit to Lead
The overall goal of this comprehensive evaluation is to identify a lead compound with a balanced profile of potency, selectivity, safety, and drug-like properties, justifying further preclinical development.
comparative analysis of antimalarial activity of quinoline derivatives
Comparative Analysis of Antimalarial Activity in Quinoline Derivatives: A Technical Guide As the landscape of antimalarial drug discovery evolves, quinoline derivatives remain a cornerstone of therapeutic intervention ag...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Antimalarial Activity in Quinoline Derivatives: A Technical Guide
As the landscape of antimalarial drug discovery evolves, quinoline derivatives remain a cornerstone of therapeutic intervention against Plasmodium falciparum. However, the emergence of resistant strains necessitates a rigorous, comparative understanding of both their molecular mechanisms and phenotypic efficacy.
This guide provides an application-focused comparative analysis of key quinoline derivatives—Chloroquine (CQ), Amodiaquine (AQ), and Mefloquine (MQ). It is designed to equip drug development professionals with the mechanistic grounding and self-validating experimental protocols required to evaluate novel antimalarial scaffolds.
Mechanistic Grounding: The Hemozoin Biomineralization Pathway
To accurately evaluate quinoline derivatives, we must first isolate their primary pharmacological target: the heme detoxification pathway[1].
During the intraerythrocytic stage, the Plasmodium parasite catabolizes host hemoglobin within its acidic digestive vacuole, releasing free iron(III) protoporphyrin IX (heme) as a toxic byproduct[2]. Because free heme induces severe oxidative stress and lipid peroxidation, the parasite must rapidly polymerize it into an inert, crystalline structure known as hemozoin (
Quinoline antimalarials act by accumulating in the digestive vacuole and binding to free heme monomers or capping the growing faces of the hemozoin crystal[1][2]. This arrests biomineralization, leading to a lethal accumulation of free heme that ultimately lyses the parasite[4].
Mechanism of quinoline-induced toxicity via hemozoin inhibition.
Comparative Efficacy: Drug Performance Profiles
The structural nuances of quinoline derivatives dictate their efficacy against wild-type (e.g., 3D7) and resistant (e.g., W2, Dd2) P. falciparum strains. Resistance is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes specific drugs away from the digestive vacuole[5].
The table below synthesizes the comparative performance and resistance-evasion mechanisms of three primary quinoline classes:
Compound
Sub-class
IC50 (3D7, Sensitive)
IC50 (W2/Dd2, Resistant)
Resistance Evasion Mechanism
Chloroquine (CQ)
4-Aminoquinoline
~10 - 20 nM
~150 - 200 nM
Highly susceptible to mutated PfCRT efflux.
Amodiaquine (AQ)
4-Aminoquinoline
~10 - 15 nM
~20 - 30 nM
Phenolic Mannich base side-chain alters lipid partitioning, bypassing PfCRT.
Mefloquine (MQ)
Quinoline Methanol
~15 - 25 nM
~5 - 15 nM
High lipophilicity; distinct binding kinetics yield inverse resistance profiles.
Self-Validating Experimental Methodologies
As application scientists, we rely on orthogonal assays to validate both the phenotypic efficacy (parasite death) and the mechanistic target (hemozoin inhibition) of these derivatives. The following protocols are designed as self-validating systems to ensure data integrity.
Assay 1: Phenotypic Validation via Whole-Cell SYBR Green I Susceptibility
Causality & Design: Mature human erythrocytes are anucleate. Therefore, any double-stranded DNA (dsDNA) present in a highly purified, leukocyte-depleted infected red blood cell (RBC) culture belongs exclusively to the Plasmodium parasite[6]. By utilizing SYBR Green I—an asymmetrical cyanine dye that exhibits >1000-fold fluorescence enhancement upon intercalating into dsDNA—we create a self-validating system where fluorescence directly and specifically correlates with parasite proliferation[7]. This eliminates background host interference and the need for radioactive isotopes[8].
Step-by-Step Protocol:
Culture Preparation: Maintain P. falciparum (3D7 and W2 strains) in leukocyte-depleted human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with hypoxanthine[5]. Synchronize cultures to the ring stage (>80%).
Drug Plating: In a 96-well plate, perform serial dilutions of the quinoline derivatives. Add 100 µL of the synchronized parasite culture (adjusted to 0.5% parasitemia) to each well[5].
Incubation: Incubate the plates for 72 hours under standard microaerophilic conditions (37°C, 5% CO₂, 5% O₂, 90% N₂)[8].
Lysis & Staining: Add 100 µL of lysis buffer (10 mM Tris, 2.5 mM EDTA, 0.004% saponin, 0.04% Triton X-100) containing 1X SYBR Green I dye to each well[5].
Causality: Saponin and Triton X-100 permeabilize the RBC membrane and parasite boundaries, allowing the dye to access the parasitic DNA. EDTA prevents DNA degradation by chelating divalent cations.
Readout: Incubate in the dark for 1 hour. Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 535 nm)[5][6].
Data Analysis: Calculate IC50 values using non-linear regression analysis of the fluorescence signals against log-transformed drug concentrations.
Step-by-step workflow of the whole-cell SYBR Green I assay.
Assay 2: Mechanistic Validation via Cell-Free β-Hematin Inhibition Assay (BHIA)
Causality & Design: To confirm that a novel quinoline derivative's primary mechanism is hemozoin inhibition, we must isolate the target from whole-cell pharmacokinetics. In vivo, heme crystallization occurs at the lipid-water interface of the digestive vacuole. The BHIA utilizes the non-ionic detergent NP-40 to mimic this lipophilic environment, mediating the rapid conversion of free hemin to β-hematin (synthetic hemozoin) in a cell-free system[9].
Step-by-Step Protocol:
Reagent Preparation: Prepare a 20 mM stock of the quinoline derivative in DMSO. Prepare a fresh hemin solution by dissolving hemin in 0.1 M NaOH[10].
Reaction Assembly: In a 96-well plate, combine the drug dilutions with the hemin solution. Add a solution containing 305.5 µM NP-40 detergent to mediate crystallization[11].
Initiation: Initiate the reaction by adding 1 M acetate buffer (pH 5.0) to simulate the acidic environment of the parasite's digestive vacuole[10].
Incubation: Incubate the plate at 37°C for 4-6 hours to allow β-hematin formation[9].
Quantification: Add a 5% pyridine solution in HEPES buffer (pH 7.5) to the wells[10].
Causality: Pyridine forms a soluble, colored complex specifically with unreacted free heme, but it cannot disrupt the stable crystalline lattice of successfully formed β-hematin.
Readout: Measure absorbance at 405 nm. High absorbance indicates high levels of unreacted heme (successful drug inhibition), whereas low absorbance indicates successful β-hematin formation (lack of drug efficacy)[10].
References
1.[1] Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC. nih.gov. 1
2.[3] Hemozoin and antimalarial drug discovery - PMC. nih.gov. 3
3.[4] Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols. uct.ac.za. 4
4.[2] Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. pnas.org. 2
5.[6] The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC. nih.gov. 6
6.[8] Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC. nih.gov. 8
7.[5] In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository | Antimicrobial Agents and Chemotherapy. asm.org. 5
8.[7] Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. jscimedcentral.com. 7
9.[11] Antimalarial benzimidazoles and related. uct.ac.za. 11
10.[9] (PDF) Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity. researchgate.net. 9
11.[10] In vitro screening of ten Combretaceae plants for antimalarial activities applying the inhibition of beta-hematin formation. researchgate.net. 10
A Senior Application Scientist's Guide to the Safe Disposal of 3-Ethyl-7,8-dimethylquinoline-2-thiol
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Ethyl-7,8-dimethylquinoline-2-thiol. As a substituted quinoline-thiol, this compound requires careful management due t...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Ethyl-7,8-dimethylquinoline-2-thiol. As a substituted quinoline-thiol, this compound requires careful management due to the inherent hazards associated with both its heterocyclic quinoline core and its reactive thiol group. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship.
The procedures outlined below are grounded in established principles for managing hazardous organosulfur and heterocyclic compounds. The primary chemical strategy involves the oxidative neutralization of the thiol group, which is responsible for the compound's characteristic strong odor and significant reactivity.
Hazard Assessment and Profile
Quinoline Core: The parent compound, quinoline, is classified by the U.S. Environmental Protection Agency (EPA) as a Group C, possible human carcinogen.[1][2] Chronic exposure in animal studies has been linked to liver damage.[1][2][3] Therefore, all quinoline derivatives should be handled as potential carcinogens and organ toxins.
Thiol (-SH) Group: Thiol compounds are notorious for their powerful and offensive odors, which can be detected at extremely low concentrations.[4] They are often flammable and can cause skin and eye irritation.[4] The thiol group is also chemically reactive and susceptible to oxidation.
Based on this composite analysis, 3-Ethyl-7,8-dimethylquinoline-2-thiol must be treated as a hazardous chemical waste with potential carcinogenic, toxic, and irritant properties.
Hazard Classification
Description
Precautionary Action
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.
Avoid breathing vapors or dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Skin/Eye Irritation
Expected to cause skin and eye irritation.
Wear appropriate protective gloves and safety goggles.[4]
Carcinogenicity
Suspected of causing cancer based on the quinoline scaffold.[3][6]
Handle only in designated areas and use engineering controls like a fume hood.
Odor
Possesses a strong, malodorous thiol stench.
All handling, including transfers and work-up, must be conducted within a certified chemical fume hood.[7]
Essential Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is non-negotiable when handling this compound. The following engineering controls and PPE are mandatory.
Engineering Control: All operations involving 3-Ethyl-7,8-dimethylquinoline-2-thiol, from weighing and transfer to reaction work-up and disposal, must be performed inside a certified chemical fume hood to prevent the release of noxious vapors.[7]
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
Eye Protection: Chemical safety goggles are required at all times.
Gloves: Use chemical-resistant gloves (e.g., nitrile). If disposable gloves become contaminated, they should be immediately removed, enclosed in a zip-lock bag, and disposed of as solid hazardous waste.[7]
Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood (which is strongly discouraged), a respirator may be required. Consult your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal and Decontamination Protocol
The core principle of this disposal procedure is the chemical inactivation of the thiol group through oxidation prior to final disposal as hazardous waste. This mitigates the odor and reduces the chemical's reactivity.
Workflow for Disposal of 3-Ethyl-7,8-dimethylquinoline-2-thiol
Caption: Disposal workflow for 3-Ethyl-7,8-dimethylquinoline-2-thiol.
Part A: Preparation
Set up a Bleach Bath: In a designated plastic container inside the fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.[8] The container should be labeled "Thiol Waste Decontamination."
Prepare Waste Containers: Obtain designated hazardous waste containers from your institution's EHS department. One will be needed for treated liquid waste and another for solid waste. Ensure they are properly labeled with a hazardous waste tag before any waste is added.[9][10]
Part B: Disposal of Liquid Waste
This includes reaction residues, mother liquors, and contaminated solvents.
Chemical Oxidation: Carefully and slowly add the thiol-containing liquid waste to a container of cooled bleach solution within the fume hood. The oxidation reaction can be exothermic.[11] The goal is to use an excess of bleach to ensure complete oxidation of the thiol to a sulfonic acid.[4][11]
Reaction Time: Loosely cap the container, label it "Thiol Waste Treatment in Progress," and allow it to sit in the fume hood for at least 24 hours.[7] This allows sufficient time for the oxidation reaction to complete.
Verification: After 24 hours, cautiously check for the absence of the characteristic thiol odor. If the smell persists, add more bleach and let it react for another 24 hours.[4]
Final Disposal: Once the odor is neutralized, the treated liquid should be transferred to a properly labeled hazardous waste container for liquids. Even after treatment, the mixture is considered hazardous waste due to the quinoline core and reaction byproducts.[7]
Part C: Disposal of Solid Waste
This includes contaminated filter paper, silica gel, and disposable items like gloves or weighing paper.
Segregation and Containment: Immediately place any malodorous solid waste into a sealable plastic bag (e.g., a zip-lock bag).[7]
Secondary Containment: Place the sealed bag into a wide-mouth plastic jar or other rigid, sealable container.[7]
Labeling and Disposal: Label the outer container as hazardous waste, clearly indicating it contains thiol-contaminated materials. This container should be kept in the fume hood until it is collected for disposal.
Part D: Decontamination of Glassware and Equipment
Immediate Soaking: As soon as you are finished using them, rinse all contaminated glassware and equipment (stirrers, cannulas, etc.) in the fume hood and immediately submerge them in the prepared bleach bath.[7][8]
Soaking Time: Allow the items to soak for a minimum of 14 hours, with 24 hours being preferable, to ensure complete oxidation of any residual thiol.[7][8]
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with normal washing methods.
Bleach Bath Disposal: The bleach bath itself will become contaminated over time. When it develops a strong odor or becomes visibly dirty, it must be disposed of as hazardous liquid waste.[7]
Emergency Procedures: Spills and Exposure
Small Spills (in fume hood): Absorb the spill with an absorbent material (e.g., vermiculite or sand). Place the contaminated absorbent material into a sealable bag and dispose of it as solid hazardous waste as described in Part C.[7] Decontaminate the spill surface with the bleach solution.
Large Spills: Evacuate the area immediately and contact your institution's EHS department or emergency response team.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
By adhering to this comprehensive guide, you can effectively manage and dispose of 3-Ethyl-7,8-dimethylquinoline-2-thiol, ensuring the safety of yourself, your colleagues, and the environment. Always consult your institution's specific hazardous waste disposal procedures, as local regulations may vary.
References
How to Work with Thiols-General SOP . Stanford University. [Link]
Standard Operation Procedure for Disposal of Unknown Thiols . University of Massachusetts Lowell. [Link]
Standard Operating Procedures for Using Stench Chemicals . UCLA Department of Chemistry and Biochemistry. [Link]
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego Environment, Health & Safety. [Link]
Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE . Government of Alberta. [Link]
Quinoline Fact Sheet . U.S. Environmental Protection Agency. [Link]
Quinoline Hazard Summary . U.S. Environmental Protection Agency. [Link]
Quinoline | CASRN 91-22-5 . U.S. Environmental Protection Agency, Integrated Risk Information System (IRIS). [Link]
Toxicological Review of Quinoline (CAS No. 91-22-5) . U.S. Environmental Protection Agency. [Link]
Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge . PubMed. [Link]
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization . Royal Society of Chemistry. [Link]
Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea . Organic Chemistry Portal. [Link]
Thiol-Substituted Poly(2-oxazoline)s with Photolabile Protecting Groups—Tandem Network Formation by Light . MDPI. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Ethyl-7,8-dimethylquinoline-2-thiol
As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, scientifica...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling 3-Ethyl-7,8-dimethylquinoline-2-thiol. The protocols herein are designed as a self-validating system, integrating procedural steps with the causal logic behind them to ensure your work is not only safe but also repeatable and robust.
The subject compound, 3-Ethyl-7,8-dimethylquinoline-2-thiol, presents a dual-hazard profile. Its quinoline core suggests potential for skin, eye, and respiratory irritation, with some derivatives carrying more significant health warnings.[1][2][3] The presence of a thiol (-SH) group introduces the certainty of a powerful, unpleasant odor and its own set of toxicological concerns, including potential toxicity upon inhalation, skin contact, or ingestion.[4] Therefore, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is mandatory.
Core Personal Protective Equipment (PPE) Protocol
A dynamic risk assessment is crucial for all laboratory operations. The level of PPE must correspond to the specific procedure being performed. The following table outlines the minimum required PPE for handling 3-Ethyl-7,8-dimethylquinoline-2-thiol.
Operation
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Preparation & Weighing (Solid)
Tightly fitting safety goggles with side-shields.[5]
Chemical-resistant nitrile or neoprene gloves, inspected before use.[1][5]
Certified chemical fume hood is mandatory.[1][5] If dust is generated, a NIOSH-approved respirator with particulate filters (N95 or higher) is required.[5]
Chemical Reactions & Transfers (Solution)
Safety goggles and a full-face shield to protect against splash hazards.[1][5]
Chemical-resistant nitrile or neoprene gloves.[1][5]
Chemical-resistant apron over a laboratory coat.[1]
All operations must be conducted within a certified chemical fume hood.[4]
Work must be performed in a well-ventilated area, preferably a chemical fume hood.[5]
In-Depth PPE Justification
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which is non-negotiable for handling this compound.[1][4][5] Thiols are volatile and malodorous, and their vapors can be toxic if inhaled.[4] The fume hood contains these vapors, preventing their release into the laboratory and protecting the user. In the rare event that dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator is essential to prevent inhalation.[4][5]
Eye and Face Protection: Tightly sealed chemical splash goggles are required at all times to protect the eyes from accidental splashes of solutions or contact with airborne powder.[1][6] Due to the irritating and potentially corrosive nature of quinoline derivatives, a full-face shield must be worn over the goggles during procedures with a heightened splash risk, such as bulk transfers or reactions under pressure.[1][5]
Hand Protection: The skin is a primary route of exposure. Chemical-resistant gloves, such as nitrile or neoprene, provide a necessary barrier.[1][5] Always inspect gloves for punctures or degradation before use. After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[1][7]
Body Protection: A standard laboratory coat protects skin and personal clothing from minor spills and contamination.[1][5] When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[1]
Operational Blueprint: A Step-by-Step Handling Guide
Adherence to a strict operational protocol is essential for minimizing risk.
Preparation & Pre-Handling
Designate Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[1]
Verify Emergency Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[5][7]
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood to minimize traffic in and out of the containment area.
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container. This includes a lab coat, appropriate gloves, and safety goggles.[1]
Handling the Compound
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat and handle the powder carefully to avoid generating dust.[2]
Transfers: For transferring solutions, use a syringe or cannula to prevent both splashing and the release of volatile vapors. Avoid pouring solutions of volatile compounds whenever possible.
Containment: Always work within a secondary containment tray to control any potential spills.[7]
Vapor/Odor Control: For reactions that require heating or are run over extended periods, it is best practice to vent the reaction apparatus through a bleach trap to "scrub" the malodorous thiol vapors before they are exhausted into the fume hood system.[8]
Post-Handling & Decontamination
Waste Segregation: All waste containing 3-Ethyl-7,8-dimethylquinoline-2-thiol, including unused product, reaction residues, and contaminated disposables (gloves, weigh boats, paper towels), must be collected in a clearly labeled and sealed hazardous waste container.[5][7][8]
Glassware Decontamination: All glassware that has come into contact with the thiol must be decontaminated immediately. Submerge the glassware in a designated bleach bath within the fume hood and allow it to soak for at least 14-24 hours.[8] This oxidizes the thiol to less odorous compounds. After soaking, the glassware can be rinsed thoroughly with water and cleaned via standard methods.
Area Cleaning: Wipe down the work surface inside the fume hood with an appropriate solvent.
PPE Removal: Remove PPE in the designated area, starting with gloves, followed by the face shield/apron, and finally the lab coat, to prevent the spread of contamination.[1] Wash hands thoroughly with soap and water after all work is complete.[7][9]
Emergency Response & Spill Management
Personnel Exposure:
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][10]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
Spill Cleanup:
Evacuate all non-essential personnel from the area.
Ensure you are wearing the appropriate PPE for spill cleanup, including a respirator.
Absorb the spill with an inert material such as vermiculite, sand, or earth.[4] Do not use combustible materials.
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
Decontaminate the spill area.
Logical Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational flow for safely managing 3-Ethyl-7,8-dimethylquinoline-2-thiol in a research environment.
Caption: A step-by-step workflow for the safe handling of 3-Ethyl-7,8-dimethylquinoline-2-thiol.
References
BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
BenchChem. (2025). Personal protective equipment for handling Pent-2-ene-1-thiol.
BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
Cole-Parmer. (2005). Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90%.
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: How to Work with Thiols.
AK Scientific, Inc. (n.d.). 1-Thiophen-3-ylpropane-1-thiol Safety Data Sheet.